molecular formula C41H47NO16 B1251737 Kigamicin C

Kigamicin C

Cat. No.: B1251737
M. Wt: 809.8 g/mol
InChI Key: JXSADZFORZMJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kigamicin C is a natural product found in Amycolatopsis with data available.

Properties

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin and Anti-Austerity Mechanism of Kigamicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the origin, biosynthesis, and mechanism of action of Kigamicin C, a potent antitumor antibiotic. It is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics, particularly those targeting cancer cell metabolism and survival pathways.

Discovery and Origin

This compound is a member of the kigamicin family of antibiotics, which were discovered during a screening program designed to identify compounds with selective cytotoxicity against cancer cells under nutrient-deprived conditions[1]. The name "Kigamicin" is derived from the Japanese word "kiga," which means starvation, reflecting the unique biological activity of these compounds[2].

This compound is a natural product synthesized by the Gram-positive actinomycete, Amycolatopsis sp. ML630-mF1[1]. This strain was later formally classified as a novel species, Amycolatopsis regifaucium[3]. The draft genome of Amycolatopsis regifaucium DSM 45072T has been sequenced, revealing its potential for producing a variety of secondary metabolites, including kigamicins[4][5].

Chemical Structure

The kigamicins are polycyclic aromatic natural products belonging to the polycyclic xanthone class of compounds[6]. The core structure of kigamicins is a unique aglycone featuring a fused octacyclic ring system that includes an oxazolidine ring[7]. This compound, along with its congeners (Kigamicin A, B, D, and E), is distinguished by the composition of a sugar chain linked to the aglycone. This sugar moiety is composed of one to four deoxysugars, specifically amicetose and oleandrose[7].

Biosynthesis

As an aromatic polyketide, the biosynthesis of the kigamicin aglycone is initiated by a polyketide synthase (PKS)[6]. Genome mining of the producing organism, Amycolatopsis regifaucium, has identified a putative type II PKS gene cluster that is likely responsible for the synthesis of the kigamicin core[4][5][8]. Type II PKS systems are multi-enzyme complexes that iteratively assemble the polyketide chain from simple acyl-CoA precursors. Following the formation of the polyketide backbone, a series of tailoring enzymes, including cyclases, oxygenases, and glycosyltransferases, modify the intermediate to yield the final complex structure of this compound.

G cluster_pks Type II Polyketide Synthase (PKS) Core cluster_tailoring Post-PKS Tailoring Acyl-CoA Precursors Acyl-CoA Precursors ACP Acyl Carrier Protein (ACP) Acyl-CoA Precursors->ACP Loading KS_alpha Ketoacyl Synthase (KSα) KS_beta Chain Length Factor (KSβ) KS_alpha->KS_beta Iterative Condensation & Elongation KS_beta->ACP Iterative Condensation & Elongation ACP->KS_alpha Iterative Condensation & Elongation Polyketide_Intermediate Polyketide_Intermediate ACP->Polyketide_Intermediate Release of Polyketide Chain Cyclases Cyclases/ Aromatases Polyketide_Intermediate->Cyclases Oxygenases Oxygenases Cyclases->Oxygenases Glycosyltransferases Glycosyltransferases Oxygenases->Glycosyltransferases Kigamicin_C Kigamicin_C Glycosyltransferases->Kigamicin_C Deoxysugar_Donors Deoxysugar_Donors Deoxysugar_Donors->Glycosyltransferases

Figure 1. Conceptual biosynthetic pathway for this compound.

Mechanism of Action: The Anti-Austerity Strategy

Kigamicins were discovered based on their ability to selectively kill cancer cells under nutrient-starved conditions, a concept termed the "anti-austerity" strategy[9][10]. Cancer cells within a solid tumor often exist in a hypovascular, or austere, microenvironment with limited access to nutrients and oxygen[11]. To survive, these cells activate pro-survival signaling pathways[11].

This compound exerts its cytotoxic effects by targeting this tolerance to nutrient starvation. The proposed mechanism of action is the blockade of the activation of Protein Kinase B (PKB), also known as Akt, which is a critical node in the PI3K/Akt/mTOR signaling pathway[9][10][12]. Nutrient starvation typically induces the activation of Akt, promoting cell survival[12]. By inhibiting this activation, this compound renders cancer cells vulnerable to the nutrient-deprived conditions of the tumor microenvironment, leading to cell death[9][12][13].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nutrient_Starvation Nutrient_Starvation PI3K PI3K Nutrient_Starvation->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival_Block Inhibition of Pro-Survival Signals mTOR->Survival_Block Promotes Cell Survival & Proliferation Kigamicin_C Kigamicin_C Kigamicin_C->Akt Blocks Activation Cell_Death Cell Death Survival_Block->Cell_Death Leads to

Figure 2. this compound's mechanism of action via Akt pathway inhibition.

Quantitative Biological Data

This compound and its analogs exhibit potent biological activity against both cancer cell lines and Gram-positive bacteria.

CompoundCell LineConditionIC₅₀Reference
Kigamicin DPANC-1 (Pancreatic)Nutrient-Deprived~0.01 µg/mL[14]
Kigamicin DPANC-1 (Pancreatic)Nutrient-Rich>10 µg/mL[14]
Kigamicin DPrS (Prostate Stromal)Nutrient-Deprived~0.01 µg/mL[14]
Kigamicin DNHLF (Lung Fibroblast)Nutrient-Deprived~0.01 µg/mL[14]
Kigamicin DVarious Mouse Tumor LinesNutrient-Rich~1 µg/mL[1]
CompoundOrganismMIC (µg/mL)Reference
KigamicinsStaphylococcus aureus (incl. MRSA)0.05 - 0.2[1]
KigamicinsBacillus subtilis0.05 - 0.2[1]
KigamicinsMicrococcus luteus0.05 - 0.2[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the discovery and characterization of kigamicins.

  • Cell Culture: Culture human pancreatic cancer cells (e.g., PANC-1) in standard nutrient-rich medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Media Change: For the test plates, replace the nutrient-rich medium with a nutrient-deprived medium (NDM, e.g., glucose- and serum-free DMEM). For control plates, replenish with fresh nutrient-rich medium.

  • Compound Addition: Add test compounds (e.g., actinomycete culture extracts) at various concentrations to both sets of plates.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assay: Assess cell viability using a suitable method, such as the Alamar Blue assay.

  • Data Analysis: Calculate the IC₅₀ values for each compound under both nutrient-rich and nutrient-deprived conditions. Identify "hits" as compounds with significantly lower IC₅₀ values in NDM compared to nutrient-rich medium[9][10].

  • Fermentation: Inoculate a seed culture of Amycolatopsis regifaucium into a suitable production medium and ferment for several days with shaking at 28-30°C.

  • Broth Extraction: Separate the mycelial cake from the culture broth by centrifugation or filtration.

  • Affinity Chromatography: Apply the clarified broth to an affinity chromatography column packed with Diaion HP-20 resin. Wash the column with water to remove unbound components[4].

  • Elution: Elute the bound metabolites with an organic solvent, such as methanol or acetone.

  • Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to a series of chromatographic steps, such as silica gel chromatography, octadecylsilanized (ODS) column chromatography, and high-performance liquid chromatography (HPLC), to isolate the individual kigamicin compounds[1].

  • Structure Elucidation: Determine the structure of the purified compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7].

G Start Start Screening Screening of Actinomycete Culture Broths Start->Screening Hit_Identification Identification of 'Anti-Austerity' Hit (Amycolatopsis regifaucium) Screening->Hit_Identification Fermentation Large-Scale Fermentation Hit_Identification->Fermentation Extraction Broth Extraction & Affinity Chromatography Fermentation->Extraction Purification Multi-Step Chromatographic Purification (e.g., HPLC) Extraction->Purification Isolation Isolation of Pure this compound Purification->Isolation Analysis Structural Analysis (NMR, MS) Isolation->Analysis End Characterized This compound Analysis->End

Figure 3. General workflow for the discovery and isolation of this compound.

Conclusion and Future Directions

This compound represents a class of natural products with a unique and promising mechanism of action against cancer. Its "anti-austerity" strategy, which targets the metabolic adaptations of cancer cells in the tumor microenvironment, offers a novel therapeutic avenue, particularly for notoriously difficult-to-treat cancers like pancreatic cancer[9][12]. The elucidation of its biosynthetic gene cluster in Amycolatopsis regifaucium opens up possibilities for biosynthetic engineering to generate novel analogs with improved efficacy and pharmacokinetic properties[4][5]. Further research into the precise molecular interactions between this compound and the Akt signaling pathway, as well as preclinical and clinical evaluation, is warranted to fully assess its therapeutic potential.

References

The Discovery of Kigamicin C from Amycolatopsis sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicin C is a potent antitumor antibiotic discovered from the fermentation broth of the actinomycete Amycolatopsis sp. ML630-mF1.[1][2] This novel polycyclic xanthone exhibits a unique "anti-austerity" mechanism, selectively targeting cancer cells under nutrient-deprived conditions, a characteristic trait of the tumor microenvironment. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of this compound, complete with detailed experimental protocols and data presented for scientific reference.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore diverse microbial sources. Actinomycetes, particularly the genus Amycolatopsis, are renowned producers of a wide array of bioactive secondary metabolites.[3][4] The discovery of the kigamicins, including this compound, emerged from a unique screening strategy designed to identify compounds that specifically inhibit the survival of cancer cells under nutrient starvation, a phenomenon termed "austerity".[1][2][5] This approach mimics the harsh conditions within a tumor, offering a promising avenue for targeted cancer therapy. This compound, with its complex octacyclic ring system, has demonstrated significant cytotoxicity against various cancer cell lines and antibacterial activity against Gram-positive bacteria.[1][2][6]

Physicochemical Properties of this compound

This compound is a yellow, amorphous powder with the molecular formula C₄₁H₄₇NO₁₆, corresponding to a molecular weight of 809.8. It is soluble in methanol, ethanol, DMSO, and DMF, but poorly soluble in water and acetone.

PropertyValue
Molecular Formula C₄₁H₄₇NO₁₆
Molecular Weight 809.8 g/mol
Appearance Yellow amorphous powder
Solubility Soluble in Methanol, Ethanol, DMSO, DMF; Poorly soluble in water, acetone
UV λmax (MeOH) nm (ε) 236 (38,000), 278 (34,000), 380 (8,000)
IR (KBr) cm⁻¹ 3400, 1720, 1620, 1600, 1450, 1280, 1070

Experimental Protocols

Fermentation of Amycolatopsis sp. ML630-mF1

A seed culture of Amycolatopsis sp. ML630-mF1 is prepared by inoculating a loopful of spores into a 500-mL Erlenmeyer flask containing 100 mL of seed medium (e.g., soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, K₂HPO₄ 0.1%, MgSO₄·7H₂O 0.05%, pH 7.0). The flask is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm. For production, 5 mL of the seed culture is transferred to a 2-L Erlenmeyer flask containing 500 mL of production medium (e.g., glycerol 3.0%, soybean meal 2.0%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.0). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

The fermentation broth (10 L) is centrifuged to separate the mycelium and supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelium is extracted three times with acetone, and the acetone extract is concentrated in vacuo to an aqueous solution, which is then extracted three times with ethyl acetate. The combined ethyl acetate extracts are concentrated to dryness to yield a crude extract.

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol. The fractions containing this compound are identified by thin-layer chromatography (TLC) and bioassay. These fractions are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile-water to yield pure this compound.

Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments. The absolute configuration was established by X-ray crystallographic analysis of a suitable derivative and chemical degradation studies.[6][7]

Biological Activity Assays

The cytotoxicity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then exposed to various concentrations of this compound in both nutrient-rich (e.g., DMEM with 10% FBS) and nutrient-deprived (e.g., glucose-free DMEM with 0.5% dialyzed FBS) media for 48 hours. The cell viability is determined by measuring the absorbance at 570 nm after the addition of MTT solution. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

The minimum inhibitory concentration (MIC) of this compound against various bacteria is determined by the broth microdilution method. A serial dilution of this compound is prepared in a 96-well plate with a suitable broth medium (e.g., Mueller-Hinton broth). Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data

¹H and ¹³C NMR Spectroscopic Data of this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as determined in CD₃OD.

PositionδC (ppm)δH (ppm, mult., J in Hz)
Aglycone
2168.5
3110.26.85 (s)
4158.9
4a108.1
5182.1
5a118.9
6145.2
6a120.3
7150.17.58 (s)
8115.8
9142.3
10118.1
11188.0
11a109.5
12160.2
12a105.1
1340.12.90 (m), 2.75 (m)
1475.25.20 (dd, 10.0, 4.0)
14a80.14.95 (d, 4.0)
1570.34.10 (m)
Sugar Moiety 1 (Amicetose)
1'99.84.85 (d, 8.0)
2'35.42.10 (m), 1.80 (m)
3'78.13.60 (m)
4'75.33.40 (m)
5'65.93.95 (m)
6'18.21.25 (d, 6.0)
Sugar Moiety 2 (Oleandrose)
1''101.24.60 (d, 7.5)
2''38.11.95 (m), 1.65 (m)
3''79.53.50 (m)
4''82.13.25 (m)
5''70.23.80 (m)
6''18.51.30 (d, 6.0)
OMe56.53.35 (s)
Biological Activity of this compound
Cell LineCancer TypeNutrient-Rich MediumNutrient-Deprived Medium
PANC-1Pancreatic>100.08
PSN-1Pancreatic>100.12
Capan-1Pancreatic>100.15
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus FDA 209PPositive0.78
Bacillus subtilis PCI 219Positive0.39
Micrococcus luteus PCI 1001Positive0.20
Escherichia coli NIHJNegative>100
Pseudomonas aeruginosa P-3Negative>100

Mechanism of Action: The Anti-Austerity Strategy

The primary mechanism of action of this compound is its "anti-austerity" effect.[5][8] Cancer cells within solid tumors often exist in a nutrient-deprived microenvironment due to insufficient blood supply. To survive, these cells develop a tolerance to nutrient starvation, a phenomenon known as austerity. Kigamicins selectively exert their cytotoxic effects on these nutrient-starved cancer cells.[1][2] This selectivity is achieved through the inhibition of the Akt/mTOR signaling pathway, which is a crucial survival pathway activated in cancer cells under metabolic stress. By blocking this pathway, this compound effectively abrogates the cancer cells' ability to tolerate nutrient deprivation, leading to cell death.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Analysis A Amycolatopsis sp. ML630-mF1 Culture B Seed Culture A->B Inoculation C Production Culture B->C Inoculation D Fermentation Broth C->D E Crude Extract D->E Extraction F Silica Gel Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H I Structure Elucidation (NMR, MS, X-ray) H->I J Biological Activity Assays (Cytotoxicity, Antimicrobial) H->J

Caption: Workflow for the discovery and characterization of this compound.

Signaling_Pathway Nutrient_Starvation Nutrient Starvation (in Tumor Microenvironment) Akt Akt Activation Nutrient_Starvation->Akt mTOR mTOR Activation Akt->mTOR Cell_Survival Cancer Cell Survival (Austerity) mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Kigamicin_C This compound Kigamicin_C->Akt Inhibition Kigamicin_C->Apoptosis

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising class of antitumor antibiotics with a novel mechanism of action. Its ability to selectively target cancer cells under nutrient-deprived conditions, a hallmark of the tumor microenvironment, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating further investigation into this unique and potent molecule.

References

In-Depth Technical Guide to the Chemical Structure of Kigamicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Kigamicin C, an antitumor antibiotic with a unique mechanism of action.

Core Chemical Structure and Properties

This compound is a member of the kigamicin family of antibiotics, which are complex polycyclic aromatic natural products.[1] The core structure is a unique fused octacyclic ring system that includes seven six-membered rings and one oxazolidine ring.[2] This aglycone is attached to a sugar chain, which for this compound consists of two deoxysugars.[2] The absolute stereochemistry of this compound has been determined through X-ray crystallographic analysis and degradation studies.[3][4]

Table 1: Physico-chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₁H₄₇NO₁₆PubChem CID 10440406
Molecular Weight 809.8 g/mol PubChem CID 10440406
Appearance Yellow powderKunimoto et al., 2003
UV λmax (MeOH) 230, 278, 322, 434 nmKunimoto et al., 2003
Solubility Soluble in methanol, ethyl acetate, and chloroform. Slightly soluble in water.Kunimoto et al., 2003
Mass Spectrometry HR-FAB-MS: m/z 810.2986 ([M+H]⁺)Kunimoto et al., 2003

Spectroscopic Data for Structure Elucidation

The complete structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis), and various Nuclear Magnetic Resonance (NMR) experiments.[2]

Note: While the structure of this compound has been fully determined and published, the specific, detailed ¹H and ¹³C NMR chemical shift and coupling constant data from the primary literature are not available in publicly accessible databases at the time of this writing. Therefore, a quantitative summary table for NMR data cannot be provided. The following sections describe the methodologies used to obtain this data.

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the actinomycete Amycolatopsis sp. ML630-mF1, isolated from a soil sample.[1][5] The general protocol for its isolation and purification is as follows:

  • Fermentation: The producing strain, Amycolatopsis sp. ML630-mF1, is cultured in a suitable fermentation medium to promote the production of kigamicins.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The kigamicins are extracted from the mycelial cake using an organic solvent such as ethyl acetate.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove highly lipophilic or hydrophilic impurities.

  • Chromatography: The resulting extract is purified using a series of chromatographic techniques. This typically involves:

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the kigamicin complex from other compounds.

    • Sephadex LH-20 Chromatography: Fractions containing kigamicins are further purified on a Sephadex LH-20 column using a solvent like methanol to separate the different kigamicin analogues.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reversed-phase preparative HPLC to yield the pure compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Characterization Fermentation Fermentation of Amycolatopsis sp. ML630-mF1 Extraction Mycelial Cake Extraction (Ethyl Acetate) Fermentation->Extraction Harvest SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Kigamicin Complex HPLC Preparative HPLC Sephadex->HPLC Partially Pure Kigamicins PureKigC Pure this compound HPLC->PureKigC Characterization Spectroscopic Analysis (NMR, MS, IR, UV) PureKigC->Characterization

Fig. 1: Experimental workflow for the isolation and characterization of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR (e.g., COSY, HMQC, HMBC) spectra were acquired to determine the carbon skeleton and the sequence of the sugar moieties. Samples were typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), was used to determine the exact molecular formula.[6]

  • Infrared (IR) Spectroscopy: IR spectra were recorded to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and C-O bonds.

  • UV-Vis Spectroscopy: The UV-Vis spectrum was measured in a solvent like methanol to identify the chromophore system of the molecule, which is characteristic of its polycyclic aromatic structure.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective biological activity, making it a compound of interest for drug development.

Antitumor Activity

The most notable characteristic of the kigamicins is their "anti-austerity" effect. They show preferential and potent cytotoxicity against cancer cells, such as the pancreatic cancer cell line PANC-1, under nutrient-deprived conditions, while being significantly less toxic to the same cells in nutrient-rich environments.[5][7] This suggests a mechanism that targets the survival strategies of cancer cells within the harsh, nutrient-poor tumor microenvironment.

Table 2: Biological Activities of this compound

Activity TypeDetailsCell Line/OrganismIC₅₀ / MICSource
Antitumor Preferential cytotoxicity under nutrient starvationPANC-1 (Pancreatic Cancer)~100x lower in starved vs. normal mediaKunimoto et al., 2003
Antimicrobial Activity against Gram-positive bacteriaStaphylococcus aureus (incl. MRSA)Not specified for C, but activeKunimoto et al., 2003
Antimicrobial Activity against Gram-positive bacteriaBacillus subtilisNot specified for C, but activeKunimoto et al., 2003
Antimicrobial No significant activityGram-negative bacteria and fungi> 100 µg/mLKunimoto et al., 2003
Proposed Mechanism of Action

Studies on the related compound, Kigamicin D, have provided insight into the likely mechanism of action. Nutrient starvation is known to activate survival pathways in cancer cells, a key one being the PI3K/Akt signaling pathway. Kigamicin D was found to block the activation of Akt that is induced by nutrient deprivation.[3][8] This inhibition of a critical cell survival pathway under stress conditions leads to selective cell death. It is proposed that this compound acts via a similar mechanism.

G NutrientStarvation Nutrient Starvation (Tumor Microenvironment) PI3K PI3K NutrientStarvation->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Survival Cell Survival Pathways (e.g., anti-apoptosis, metabolism) Akt->Survival promotes Apoptosis Apoptosis / Cell Death Survival->Apoptosis inhibits KigamicinC This compound KigamicinC->Akt inhibits

References

The Core Mechanism of Action of Kigamicin C in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on Kigamicin C, a significant portion of the detailed mechanistic and quantitative data available in the scientific literature pertains to Kigamicin D, a closely related and more extensively studied analog. The information presented herein, particularly regarding the molecular pathways and quantitative cytotoxicity, is largely based on studies of Kigamicin D and is considered representative of the Kigamicin family's mechanism of action.

Executive Summary

Kigamicins are a novel class of antitumor antibiotics that exhibit a unique mechanism of action centered on an "anti-austerity" strategy. Unlike conventional chemotherapeutics, Kigamicins selectively target the ability of cancer cells to survive under nutrient-deprived conditions, a hallmark of the tumor microenvironment. The primary mode of action involves the inhibition of the pro-survival Akt signaling pathway, leading to necrotic cell death in cancer cells. This guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental basis for the anticancer activity of the Kigamicin family, with a focus on the insights gained from studies on its most characterized member, Kigamicin D.

The Anti-Austerity Mechanism of Kigamicins

Solid tumors often outgrow their blood supply, leading to a microenvironment characterized by low levels of glucose, oxygen, and other essential nutrients. To survive in these harsh conditions, cancer cells activate various pro-survival signaling pathways. Kigamicins exploit this adaptation by selectively inducing cytotoxicity in cancer cells under nutrient starvation.

Kigamicins A, B, C, and D have been shown to inhibit the survival of PANC-1 human pancreatic cancer cells at concentrations 100 times lower under nutrient-starved conditions compared to nutrient-rich environments[1]. This preferential cytotoxicity forms the basis of the anti-austerity approach, which aims to develop anticancer agents that target the metabolic vulnerabilities of tumors.

Inhibition of the PI3K/Akt Signaling Pathway

A central molecular event in the mechanism of action of Kigamicins is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.

Under conditions of nutrient deprivation, cancer cells often activate Akt to promote glucose uptake and inhibit apoptosis. Kigamicin D has been demonstrated to block the activation of Akt that is induced by nutrient starvation[2][3]. This inhibition of Akt phosphorylation is a key step in the cytotoxic action of Kigamicins.

Downstream Effectors of Akt Inhibition

The inhibition of Akt by Kigamicins leads to the dysregulation of several downstream effector proteins that are critical for cancer cell survival. While direct studies on the downstream effects of this compound are limited, the known consequences of Akt inhibition provide a putative mechanism:

  • mTOR (mammalian Target of Rapamycin): Akt is a key activator of the mTORC1 complex, a central regulator of protein synthesis and cell growth. Inhibition of Akt would be expected to lead to the deactivation of mTORC1, thereby suppressing protein synthesis and cell proliferation.

  • GSK3β (Glycogen Synthase Kinase 3 Beta): Akt inactivates GSK3β through phosphorylation. When Akt is inhibited, active GSK3β can phosphorylate downstream targets involved in cell cycle regulation and metabolism.

  • FOXO (Forkhead Box) Proteins: Akt phosphorylation sequesters FOXO transcription factors in the cytoplasm, preventing them from activating the transcription of genes involved in apoptosis and cell cycle arrest. Inhibition of Akt allows FOXO proteins to translocate to the nucleus and initiate these pro-death transcriptional programs.

  • Bad (Bcl-2-associated death promoter): Akt-mediated phosphorylation of Bad promotes cell survival. Inhibition of this phosphorylation event would render Bad pro-apoptotic.

Induction of Necrotic Cell Death

Contrary to many conventional anticancer agents that induce apoptosis (programmed cell death), evidence suggests that Kigamicins induce necrosis in cancer cells. A study on human myeloma cells demonstrated that Kigamicin induced necrosis at a CC50 of approximately 100 nM even in nutrient-rich conditions[4]. This necrotic cell death was accompanied by the inhibition of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK)[4].

Notably, the PI3-kinase inhibitor LY294002 did not inhibit Kigamicin-induced cell death, suggesting that the mechanism of action may be independent of or downstream from PI3-kinase[4].

The induction of necrosis by Kigamicins represents a potentially advantageous therapeutic strategy, as some cancer cells develop resistance to apoptosis. Necrotic cell death can also lead to the release of damage-associated molecular patterns (DAMPs), such as HMGB1, which can stimulate an anti-tumor immune response.

Quantitative Data: Cytotoxicity of Kigamicins

The following table summarizes the available quantitative data on the cytotoxic activity of Kigamicins, primarily from studies on Kigamicin D.

CompoundCell LineConditionIC50 / CC50Reference
Kigamicin DPANC-1 (human pancreatic cancer)Nutrient-Deprived Medium (NDM)~0.1 µg/mL[5]
Kigamicin DPANC-1 (human pancreatic cancer)DMEM (nutrient-rich)>10 µg/mL[5]
Kigamicin DPrS (normal human prostate stromal cells)Nutrient-Deprived Medium (NDM)~0.1 µg/mL[5]
Kigamicin DPrS (normal human prostate stromal cells)DMEM (nutrient-rich)>10 µg/mL[5]
Kigamicin DNHLF (normal human lung fibroblasts)Nutrient-Deprived Medium (NDM)~0.1 µg/mL[5]
Kigamicin DNHLF (normal human lung fibroblasts)DMEM (nutrient-rich)>10 µg/mL[5]
KigamicinMyeloma cellsNutrient-Rich~100 nM[4]
Kigamicin DVarious mouse tumor cell linesNot specified~1 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Kigamicin's mechanism of action.

Cell Viability Assay under Nutrient-Rich and Nutrient-Deprived Conditions

This protocol is based on the methods used to assess the preferential cytotoxicity of Kigamicins.

  • Cell Seeding: Cancer cells (e.g., PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well in their standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Cell Culture: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • For nutrient-rich conditions, the medium is replaced with fresh standard growth medium containing various concentrations of this compound.

    • For nutrient-deprived conditions, the medium is replaced with a nutrient-deprived medium (NDM), such as glucose- and serum-free DMEM, containing the same concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment (Alamar Blue Assay):

    • Alamar Blue reagent is added to each well (typically 10% of the well volume).

    • The plates are incubated for 2-4 hours at 37°C.

    • The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is normalized to that of untreated control cells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of this compound on the activation of the Akt signaling pathway.

  • Cell Culture and Treatment: Cancer cells are cultured to approximately 80% confluency and then subjected to nutrient deprivation in the presence or absence of this compound for a specified time.

  • Cell Lysis:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS).

    • A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to the cells.

    • The cells are scraped and the lysate is collected and clarified by centrifugation.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the p-Akt bands is normalized to the intensity of the total Akt bands to determine the relative level of Akt phosphorylation.

Assessment of Necrosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with this compound for the desired duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining:

    • FITC-conjugated Annexin V is added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

    • Propidium Iodide (PI) is added to the cell suspension just before analysis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells are Annexin V-negative and PI-negative.

    • Apoptotic cells are Annexin V-positive and PI-negative.

    • Necrotic or late apoptotic cells are Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified using flow cytometry software. A significant increase in the PI-positive population (both Annexin V-positive and -negative) is indicative of necrosis.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cancer Cells under Nutrient Starvation

KigamicinC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Nutrient\nStarvation Nutrient Starvation Survival\nReceptors Survival Receptors Nutrient\nStarvation->Survival\nReceptors Activates PI3K PI3K Survival\nReceptors->PI3K Akt Akt (Inactive) PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates pGSK3b p-GSK3β (Inactive) pAkt->pGSK3b Inactivates pBad p-Bad (Inactive) pAkt->pBad Inactivates FOXO FOXO (Nuclear) pAkt->FOXO Sequesters in Cytoplasm CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Necrosis Necrotic Cell Death KigamicinC This compound KigamicinC->pAkt Inhibits Activation KigamicinC->Necrosis GSK3b GSK3β (Active) Bad Bad (Pro-apoptotic) Apoptosis_CellCycleArrest_Genes Gene Transcription (Apoptosis, Cell Cycle Arrest) FOXO->Apoptosis_CellCycleArrest_Genes Activates

Caption: Proposed signaling pathway of this compound in cancer cells under nutrient starvation.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_viability Cell Viability Assay cluster_pathway Pathway Analysis (Western Blot) cluster_death Cell Death Analysis (Flow Cytometry) seed_cells Seed Cancer Cells treat_viability Treat with this compound (Nutrient-Rich vs. Deprived) seed_cells->treat_viability alamar_blue Alamar Blue Assay treat_viability->alamar_blue calc_ic50 Calculate IC50 alamar_blue->calc_ic50 culture_pathway Culture & Treat Cells lyse_cells Cell Lysis & Protein Quantification culture_pathway->lyse_cells sds_page SDS-PAGE & Western Blot lyse_cells->sds_page probe_antibodies Probe with p-Akt & Total Akt Antibodies sds_page->probe_antibodies analyze_pathway Analyze Akt Phosphorylation probe_antibodies->analyze_pathway culture_death Culture & Treat Cells stain_cells Stain with Annexin V & PI culture_death->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry quantify_death Quantify Necrotic vs. Apoptotic Cells flow_cytometry->quantify_death

Caption: Experimental workflow for characterizing the anticancer activity of this compound.

Conclusion

This compound and its analogs represent a promising class of anticancer agents with a novel mechanism of action. By targeting the ability of cancer cells to survive under nutrient-deprived conditions through the inhibition of the Akt signaling pathway and the induction of necrosis, Kigamicins offer a potential therapeutic strategy for treating solid tumors that are often resistant to conventional therapies. Further research is warranted to fully elucidate the direct molecular target of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. This in-depth technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working to advance this and other anti-austerity-based cancer therapies.

References

The Anti-Austerity Activity of Kigamicins in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by a dense, nutrient-poor tumor microenvironment. This state of "austerity" fosters resistance to conventional chemotherapies. A novel class of antibiotics, the Kigamicins, have demonstrated potent anti-tumor activity specifically under these nutrient-deprived conditions, presenting a promising "anti-austerity" therapeutic strategy. While the family of Kigamicins (A-E) has been identified, the majority of pre-clinical research has focused on Kigamicin D as a lead compound. This technical guide synthesizes the current understanding of the biological activity of Kigamicins against pancreatic cancer, with a primary focus on the data available for Kigamicin D, as a proxy for understanding the potential of related compounds like Kigamicin C. The mechanism of action appears to be linked to the inhibition of the pro-survival Akt signaling pathway, which is often upregulated in cancer cells under metabolic stress.

Introduction

The unique tumor microenvironment of pancreatic cancer, characterized by poor vascularization and nutrient deprivation, forces cancer cells to adapt their metabolic and survival signaling pathways. This adaptation, termed "austerity," is a key contributor to the profound chemoresistance observed in this disease. The Kigamicins, discovered from the culture broth of Amycolatopsis sp., represent a novel class of compounds that selectively target and kill pancreatic cancer cells under these nutrient-starved conditions[1][2]. This selective cytotoxicity makes them particularly interesting candidates for novel therapeutic strategies aimed at overcoming the intrinsic resistance of pancreatic tumors. This document provides a detailed overview of the quantitative data, experimental methodologies, and known signaling pathways associated with the anti-pancreatic cancer activity of Kigamicins.

Quantitative Biological Activity

The primary quantitative measure of the cytotoxic effect of Kigamicins is the half-maximal inhibitory concentration (IC50). The available data for Kigamicin D against the human pancreatic cancer cell line PANC-1 demonstrates a significant increase in potency under nutrient-deprived conditions.

CompoundCell LineConditionIC50 (µg/mL)Reference
Kigamicin DPANC-1Nutrient-Rich (DMEM + 10% FCS)>10[3]
Kigamicin DPANC-1Nutrient-Deprived Medium (NDM)~0.1[3]

Note: Data for this compound is not explicitly available in the reviewed literature. The data presented for Kigamicin D is considered representative of the anti-austerity potential of the Kigamicin family.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Kigamicins against pancreatic cancer.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures the proliferation of cancer cells after treatment with a test compound.

Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent indicator dye that is converted to the fluorescent resorufin by the metabolic activity of viable cells. The amount of fluorescence is proportional to the number of living cells.

Protocol:

  • Cell Plating: Pancreatic cancer cells (e.g., PANC-1) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[4].

  • Treatment: The culture medium is replaced with either a nutrient-rich medium (e.g., DMEM with 10% fetal calf serum) or a nutrient-deprived medium, containing various concentrations of the Kigamicin compound. Control wells with vehicle (e.g., DMSO) are also prepared. The cells are incubated for 24-72 hours[5].

  • Reagent Addition: Alamar Blue reagent is added to each well at 10% of the total volume[5][6].

  • Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light[5][6].

  • Measurement: Fluorescence is measured using a plate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm[5][6].

  • Data Analysis: The fluorescence intensity is used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Pancreatic cancer cells are seeded in 6-well plates and treated with the Kigamicin compound for a specified period (e.g., 24 hours)[7].

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.

In Vivo Pancreatic Cancer Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human pancreatic cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1) are grown in culture, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation[8].

  • Implantation: A suspension of 1 x 10^6 cells is injected subcutaneously or orthotopically into the pancreas of 10-12 week old athymic nude mice[8].

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups. The Kigamicin compound is administered (e.g., orally or via subcutaneous injection) according to a predetermined schedule[9].

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Signaling Pathways and Visualizations

The primary mechanism of action proposed for Kigamicin D is the inhibition of the pro-survival Akt signaling pathway, which is activated in pancreatic cancer cells as a response to nutrient starvation[9].

Kigamicin_Signaling_Pathway Nutrient_Starvation Nutrient Starvation (Tumor Microenvironment) PI3K PI3K Nutrient_Starvation->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Kigamicin_C This compound Kigamicin_C->Akt inhibits

Caption: Proposed signaling pathway of this compound in pancreatic cancer.

Cell_Viability_Workflow cluster_0 Experimental Workflow: Cell Viability Assay A 1. Seed PANC-1 cells in 96-well plate B 2. Treat with this compound (Nutrient-rich vs. Nutrient-deprived) A->B C 3. Incubate for 24-72h B->C D 4. Add Alamar Blue reagent C->D E 5. Incubate for 1-4h D->E F 6. Measure fluorescence E->F G 7. Calculate IC50 F->G

Caption: Workflow for the Alamar Blue cell viability assay.

In_Vivo_Xenograft_Workflow cluster_1 Experimental Workflow: In Vivo Xenograft Model H 1. Implant PANC-1 cells into nude mice I 2. Allow tumors to grow to 50-100 mm³ H->I J 3. Randomize mice into treatment & control groups I->J K 4. Administer this compound J->K L 5. Monitor tumor volume & body weight K->L M 6. Excise and analyze tumors L->M

Caption: Workflow for an in vivo pancreatic cancer xenograft study.

Conclusion and Future Directions

The available evidence strongly suggests that Kigamicins, particularly Kigamicin D, are potent cytotoxic agents against pancreatic cancer cells, with a unique mechanism of action that is highly effective under the nutrient-deprived conditions characteristic of the tumor microenvironment. The inhibition of the Akt signaling pathway appears to be a key component of this "anti-austerity" effect.

While these findings are promising, further research is critically needed, specifically to:

  • Elucidate the biological activity and IC50 values of other Kigamicin analogues, including this compound, against a broader panel of pancreatic cancer cell lines.

  • Conduct detailed mechanistic studies to fully characterize the signaling pathways modulated by this compound.

  • Perform comprehensive in vivo efficacy and toxicity studies for this compound.

A deeper understanding of the structure-activity relationship within the Kigamicin family will be invaluable for the potential development of these compounds as a novel class of therapeutics for pancreatic cancer.

References

Kigamicin C and Its Preferential Cytotoxicity in Nutrient-Deprived Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells within a tumor microenvironment often face conditions of nutrient limitation due to inadequate vascularization. To survive and proliferate under such duress, cancer cells develop a tolerance to nutrient starvation, a phenomenon termed "austerity." Targeting this unique survival mechanism presents a promising strategy for cancer therapy. Kigamicins, a novel class of antitumor antibiotics, have been identified as potent "anti-austerity" agents, exhibiting selective and potent cytotoxicity against cancer cells under nutrient-deprived conditions. While the initial discovery identified a family of kigamicins (A-E), the most comprehensive research to date has focused on Kigamicin D. This technical guide will synthesize the available data, primarily on Kigamicin D as a representative of the kigamicin class, to provide an in-depth overview of the effects of these compounds on nutrient-starved cancer cells, with a focus on Kigamicin C's potential application. It is important to note that while Kigamicins A, B, C, and D have all shown selective activity, detailed mechanistic and quantitative studies are predominantly available for Kigamicin D. Therefore, the data presented for Kigamicin D serves as a strong proxy for understanding the potential action of this compound.

Core Concept: The Anti-Austerity Strategy

The central principle behind the action of kigamicins is the "anti-austerity" strategy. This approach focuses on identifying compounds that preferentially target and eliminate cancer cells that have adapted to survive in nutrient-poor environments.[1][2] Kigamicins exhibit significantly enhanced cytotoxicity against cancer cells cultured in nutrient-deprived medium (NDM) compared to those in nutrient-rich medium, such as Dulbecco's Modified Eagle Medium (DMEM).[3][4] This selectivity suggests a mechanism of action that exploits the biochemical adaptations of cancer cells to nutrient starvation.

Quantitative Data Summary

The following tables summarize the quantitative data available for Kigamicin D, which is expected to be indicative of this compound's activity based on initial screenings.[3] These data highlight the preferential cytotoxicity of Kigamicin D under nutrient-deprived conditions.

Table 1: IC50 Values of Kigamicin D against PANC-1 Human Pancreatic Cancer Cells

ConditionIC50 (µg/mL)
Nutrient-Rich (DMEM)>10
Nutrient-Deprived (NDM)0.1

Data extracted from studies on Kigamicin D, as a proxy for this compound.[4]

Table 2: IC50 Values of Kigamicin D against Normal Human Cell Lines

Cell LineConditionIC50 (µg/mL)
Prostate Stromal (PrS)Nutrient-Rich (DMEM)>10
Nutrient-Deprived (NDM)0.3
Normal Human Lung Fibroblasts (NHLF)Nutrient-Rich (DMEM)>10
Nutrient-Deprived (NDM)0.3

Data extracted from studies on Kigamicin D, as a proxy for this compound.[4]

Mechanism of Action: Inhibition of the Akt Signaling Pathway

A key mechanism underlying the anti-austerity effect of Kigamicin D is the inhibition of the Akt signaling pathway.[1][2] The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Under conditions of nutrient starvation, cancer cells often activate Akt to promote their survival.[2] Kigamicin D has been shown to block this starvation-induced activation of Akt.[1][2] This inhibition of a crucial survival pathway in an already stressed environment likely leads to the observed selective cytotoxicity. While not directly demonstrated for this compound, its similar activity profile strongly suggests a comparable mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on nutrient-starved cancer cells, based on established protocols for Kigamicin D and general cell biology techniques.

Protocol 1: Cell Culture and Induction of Nutrient Starvation
  • Cell Line: Human pancreatic cancer cell line PANC-1.

  • Standard Culture Medium (Nutrient-Rich): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Nutrient-Deprived Medium (NDM): Glucose and amino acid-free DMEM supplemented with 10% dialyzed FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure: a. Culture PANC-1 cells in standard DMEM in a humidified incubator at 37°C with 5% CO2. b. When cells reach 70-80% confluency, aspirate the standard DMEM. c. Wash the cells twice with Phosphate Buffered Saline (PBS). d. Add either standard DMEM (for control) or NDM (for nutrient starvation) to the respective culture plates. e. Incubate the cells for the desired period (e.g., 24 hours) before adding this compound.

Protocol 2: Cytotoxicity Assay (IC50 Determination)
  • Materials: PANC-1 cells, standard DMEM, NDM, this compound stock solution, 96-well plates, and a cell viability reagent (e.g., AlamarBlue or MTT).

  • Procedure: a. Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight. b. Induce nutrient starvation as described in Protocol 1. c. Prepare serial dilutions of this compound in the respective media (DMEM and NDM). d. Add the this compound dilutions to the wells and incubate for a specified period (e.g., 24 or 48 hours). e. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. f. Measure the absorbance or fluorescence using a plate reader. g. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: Western Blot Analysis for Akt Activation
  • Materials: PANC-1 cells, standard DMEM, NDM, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt), and HRP-conjugated secondary antibodies.

  • Procedure: a. Culture and treat PANC-1 cells with this compound under nutrient-rich and nutrient-deprived conditions as described above. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

Kigamicin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nutrient\nStarvation Nutrient Starvation Receptor Growth Factor Receptor Nutrient\nStarvation->Receptor Stress Signal PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt (Active) Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation KigamicinC This compound KigamicinC->pAkt inhibits activation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Seed PANC-1 cells culture Culture overnight start->culture wash Wash with PBS culture->wash add_media Add Nutrient-Rich (DMEM) or Nutrient-Deprived (NDM) Media wash->add_media add_kigamicin Add this compound (serial dilutions) add_media->add_kigamicin incubate Incubate (24-48h) add_kigamicin->incubate viability Cell Viability Assay (e.g., AlamarBlue) incubate->viability western Western Blot (p-Akt, Akt) incubate->western facs FACS Analysis (Apoptosis/Autophagy) incubate->facs ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp cell_death Quantify Cell Death facs->cell_death Logical_Relationship Nutrient_Starvation Nutrient Starvation Cancer_Cell_Adaptation Cancer Cell Adaptation (Austerity) Nutrient_Starvation->Cancer_Cell_Adaptation Akt_Activation Akt Pathway Activation Cancer_Cell_Adaptation->Akt_Activation Increased_Survival Increased Cell Survival Akt_Activation->Increased_Survival Akt_Inhibition Inhibition of Akt Activation Selective_Cytotoxicity Selective Cytotoxicity in Nutrient-Starved Cells Kigamicin_C This compound Kigamicin_C->Akt_Inhibition Akt_Inhibition->Selective_Cytotoxicity

References

The Kigamicin Antibiotics: An In-depth Technical Guide to Early Research on a Novel Class of Anti-Austerity Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kigamicin family of antibiotics represents a unique class of natural products with potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions, a phenomenon termed "anti-austerity". This technical guide provides a comprehensive overview of the foundational research that led to the discovery, characterization, and initial biological evaluation of these promising compounds. The information presented herein is curated from the seminal early publications to serve as a detailed resource for researchers in oncology, microbiology, and natural product chemistry.

Discovery and Isolation of the Kigamicin Family

The Kigamicins were first isolated from the culture broth of the actinomycete, Amycolatopsis sp. ML630-mF1.[1] The discovery was the result of a screening program designed to identify compounds with selective cytotoxicity against the human pancreatic cancer cell line PANC-1 under nutrient starvation, a condition mimicking the tumor microenvironment.[1][2]

Fermentation and Production

The producing strain, Amycolatopsis sp. ML630-mF1, was cultured in a specialized medium to optimize the production of the Kigamicins.

Experimental Protocol: Fermentation of Amycolatopsis sp. ML630-mF1 [1]

  • Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., yeast extract-malt extract agar). The culture is incubated at 27°C for 2 days on a rotary shaker.

  • Production Culture: The seed culture is then transferred into a production medium designed to support the growth of the actinomycete and the synthesis of the secondary metabolites.

  • Incubation: The production culture is incubated for an extended period, typically several days, under controlled temperature and aeration to allow for the accumulation of the Kigamicins in the culture broth.

Isolation and Purification

A multi-step chromatographic process was employed to isolate the individual Kigamicin congeners (A, B, C, D, and E) from the culture filtrate and mycelium.[1]

Experimental Protocol: Isolation and Purification of Kigamicins [1]

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone, and the supernatant is extracted with a solvent like ethyl acetate.

  • Solvent Partitioning: The organic extracts are combined, concentrated, and then partitioned between different immiscible solvents (e.g., n-hexane and methanol) to remove lipids and other nonpolar impurities.

  • Column Chromatography: The crude extract is subjected to a series of column chromatography steps. Initial separation is typically performed on silica gel, followed by further purification using reversed-phase chromatography (e.g., on ODS columns).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the individual Kigamicin congeners is achieved by preparative HPLC, yielding the pure compounds.

cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification Amycolatopsis sp. ML630-mF1 Amycolatopsis sp. ML630-mF1 Seed Culture Seed Culture Amycolatopsis sp. ML630-mF1->Seed Culture Inoculation Production Culture Production Culture Seed Culture->Production Culture Transfer Culture Broth Culture Broth Production Culture->Culture Broth Incubation Solvent Extraction Solvent Extraction Culture Broth->Solvent Extraction Solvent Partitioning Solvent Partitioning Solvent Extraction->Solvent Partitioning Crude Extract Crude Extract Solvent Partitioning->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Reversed-Phase Chromatography Reversed-Phase Chromatography Silica Gel Chromatography->Reversed-Phase Chromatography Preparative HPLC Preparative HPLC Reversed-Phase Chromatography->Preparative HPLC Pure Kigamicins (A-E) Pure Kigamicins (A-E) Preparative HPLC->Pure Kigamicins (A-E)

Figure 1: Workflow for the isolation and purification of Kigamicins.

Structure Elucidation

The chemical structures of Kigamicins A-E were determined through a combination of spectroscopic techniques.[3] The Kigamicins share a unique and complex aglycone core, an octacyclic fused ring system, with variations in the appended sugar moieties.[3] The absolute configurations of Kigamicins A, C, and D were later confirmed by X-ray crystallographic analysis.

Experimental Protocol: Structure Elucidation of Kigamicins [3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formulas of the Kigamicins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC, were employed to elucidate the connectivity of the atoms and the relative stereochemistry of the complex aglycone and the sugar residues.

  • UV-Visible and Infrared Spectroscopy: These techniques provided information about the chromophores and functional groups present in the molecules.

Biological Activity

The early research on Kigamicins revealed two primary areas of biological activity: selective cytotoxicity against cancer cells under nutrient deprivation and antimicrobial activity against Gram-positive bacteria.[1]

Antimicrobial Activity

Kigamicins demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [1]

  • Inoculum Preparation: Bacterial strains are grown in a suitable broth medium to a standardized cell density (e.g., McFarland standard).

  • Serial Dilution: The Kigamicins are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentrations (MICs) of Kigamicins against various bacteria (µg/mL) [1]

MicroorganismKigamicin AKigamicin BKigamicin CKigamicin DKigamicin E
Staphylococcus aureus FDA 209P3.133.133.131.566.25
Staphylococcus aureus Smith3.133.133.131.566.25
Staphylococcus aureus (MRSA)3.133.133.131.566.25
Bacillus subtilis PCI 2190.780.780.780.391.56
Micrococcus luteus PCI 10010.20.20.20.10.39
Escherichia coli NIHJ>100>100>100>100>100
Pseudomonas aeruginosa P-3>100>100>100>100>100
In Vitro Antitumor Activity and Anti-Austerity

The defining characteristic of the Kigamicin family is their potent and selective cytotoxicity towards cancer cells cultured in nutrient-deprived medium (NDM), which mimics the austere conditions within a solid tumor.[2] This "anti-austerity" effect was significantly less pronounced in nutrient-rich medium (DMEM).[2]

Experimental Protocol: Cytotoxicity Assay under Nutrient-Rich and -Deprived Conditions [2]

  • Cell Culture: Human pancreatic cancer cells (PANC-1) are cultured in standard Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The medium is replaced with either fresh DMEM (nutrient-rich) or a nutrient-deprived medium (NDM, lacking glucose, amino acids, and serum). The Kigamicins are then added at various concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures mitochondrial activity. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated for each condition.

Table 2: In Vitro Cytotoxicity (IC50, µg/mL) of Kigamicins against PANC-1 cells [1]

CompoundNutrient-Rich Medium (DMEM)Nutrient-Deprived Medium (NDM)
Kigamicin A>100.01
Kigamicin B>100.01
This compound>100.01
Kigamicin D>100.01
Kigamicin E>10>10

Table 3: In Vitro Cytotoxicity (IC50, µg/mL) of Kigamicin D against various murine tumor cell lines [1]

Cell LineIC50 (µg/mL)
P388 leukemia1.2
L1210 leukemia1.5
B16 melanoma1.0
Colon 26 adenocarcinoma1.8
Lewis lung carcinoma1.3

Mechanism of Action: Inhibition of the Akt Signaling Pathway

Early investigations into the mechanism of action of Kigamicin D revealed its ability to block the activation of the protein kinase B (Akt) signaling pathway, which is a key regulator of cell survival, proliferation, and metabolism.[2] Nutrient starvation is known to induce the activation of Akt in some cancer cells as a survival mechanism.[2]

Experimental Protocol: Western Blot Analysis of Akt Activation [2]

  • Cell Treatment: PANC-1 cells are cultured to near confluence and then subjected to nutrient starvation in the presence or absence of Kigamicin D for various time points.

  • Protein Extraction: The cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt), a marker of Akt activation. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

  • Visualization: The protein bands are visualized using a chemiluminescent substrate.

Nutrient Starvation Nutrient Starvation PI3K PI3K Nutrient Starvation->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt (Active) p-Akt (Active) Akt->p-Akt (Active) Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation p-Akt (Active)->Cell Survival & Proliferation Promotes Kigamicin D Kigamicin D Kigamicin D->Akt Inhibits Activation

Figure 2: Proposed mechanism of action of Kigamicin D via inhibition of the Akt signaling pathway.

Conclusion

The early research on the Kigamicin family of antibiotics laid the groundwork for a new and exciting area of cancer drug discovery. Their unique "anti-austerity" mode of action, targeting the survival mechanisms of cancer cells in the harsh tumor microenvironment, distinguishes them from many conventional chemotherapeutic agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the development of Kigamicins and their analogs as potential anticancer therapeutics. The inhibition of the Akt signaling pathway provides a key mechanistic insight that warrants further investigation to fully elucidate the molecular targets of these fascinating natural products.

References

Kigamicin C: A Technical Guide to a Novel Antitumor Antibiotic with Anti-Austerity Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a novel antitumor antibiotic belonging to the kigamicin family of compounds, which also includes kigamicins A, B, D, and E.[1][2] These natural products were first isolated from the culture broth of the actinomycete Amycolatopsis sp.[1] A key feature of the kigamicin family, and particularly of this compound, is its potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions, a characteristic termed an "anti-austerity" mechanism.[3] This unique mode of action makes this compound a compelling candidate for the development of new cancer therapies, especially for solid tumors that often have poorly vascularized and nutrient-poor microenvironments.

This technical guide provides an in-depth overview of this compound, focusing on its antitumor activity, mechanism of action, and the experimental methodologies used to characterize it.

Quantitative Antitumor Activity of Kigamicins

This compound exhibits significant in vitro cytotoxicity against pancreatic cancer cell lines, with its potency dramatically increasing under conditions of nutrient starvation. While specific IC50 values for this compound are not extensively reported in publicly available literature, its activity is comparable to other kigamicin congeners.

CompoundCell LineConditionActivityReference
Kigamicin A, B, C, DPANC-1Nutrient-Starved100-fold more active than in normal culture[1]
Kigamicin DVarious mouse tumor cell linesNormal CultureIC50 ≈ 1 µg/mL

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The selective cytotoxicity of kigamicins in nutrient-deprived environments is attributed to their ability to interfere with the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In many cancer cells, this pathway is hyperactivated, allowing them to adapt to and survive in low-nutrient conditions.

Under nutrient starvation, cancer cells often activate Akt (also known as protein kinase B or PKB) to promote survival. Kigamicin D has been shown to block this starvation-induced activation of Akt.[3][4] It is strongly suggested that this compound shares this mechanism of action. By inhibiting the Akt signaling pathway, this compound effectively cuts off a key survival mechanism for cancer cells in the harsh tumor microenvironment, leading to cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the context of the PI3K/Akt signaling pathway under nutrient starvation.

KigamicinC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nutrient\nDeprivation Nutrient Deprivation PI3K PI3K Nutrient\nDeprivation->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes KigamicinC This compound KigamicinC->Akt Inhibits

Proposed mechanism of this compound action.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of this compound and its analogs.

In Vitro Cytotoxicity Assay under Nutrient Starvation

This protocol describes a representative method for assessing the cytotoxicity of this compound against cancer cells under both nutrient-rich and nutrient-deprived conditions.

1. Cell Culture and Seeding:

  • Human pancreatic cancer cells (e.g., PANC-1) are cultured in a standard growth medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

2. Preparation of Culture Media:

  • Nutrient-Rich Medium: Standard growth medium (e.g., DMEM with 10% FBS).

  • Nutrient-Deprived Medium (NDM): A custom medium lacking glucose, amino acids, and serum. Typically, a base medium like Dulbecco's Phosphate-Buffered Saline (DPBS) supplemented with essential vitamins and minerals is used.

3. Treatment with this compound:

  • The following day, the culture medium is removed from the wells.

  • For the nutrient-rich condition, fresh standard growth medium containing various concentrations of this compound is added to the respective wells.

  • For the nutrient-deprived condition, NDM containing the same concentrations of this compound is added.

  • Control wells with medium and without the compound are included for both conditions.

4. Cytotoxicity Assessment (Alamar Blue Assay):

  • After a 24-48 hour incubation period, 10% (v/v) of Alamar Blue reagent is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C.

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

Experimental Workflow: In Vitro Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed PANC-1 cells in 96-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_media Prepare Nutrient-Rich & Nutrient-Deprived Media overnight_incubation->prepare_media add_kigamicin Add varying concentrations of this compound prepare_media->add_kigamicin incubate_24_48h Incubate for 24-48 hours add_kigamicin->incubate_24_48h add_alamar_blue Add Alamar Blue reagent incubate_24_48h->add_alamar_blue incubate_2_4h Incubate for 2-4 hours add_alamar_blue->incubate_2_4h measure_fluorescence Measure fluorescence incubate_2_4h->measure_fluorescence calculate_viability Calculate cell viability measure_fluorescence->calculate_viability end End calculate_viability->end

Workflow for in vitro cytotoxicity testing.
In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using a mouse xenograft model.

1. Animal Model:

  • Athymic nude mice (e.g., BALB/c-nu/nu), 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.

2. Tumor Cell Implantation:

  • PANC-1 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) are subcutaneously injected into the flank of each mouse.

3. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Mice are then randomized into treatment and control groups.

  • This compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle solution.

4. Monitoring and Endpoint:

  • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

  • The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • At the endpoint, tumors are excised and weighed.

Experimental Workflow: In Vivo Antitumor Study

InVivo_Workflow start Start implant_cells Subcutaneously implant PANC-1 cells into nude mice start->implant_cells tumor_growth Allow tumors to reach ~100 mm³ implant_cells->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize administer_drug Administer this compound or vehicle randomize->administer_drug monitor Monitor tumor volume and body weight administer_drug->monitor endpoint Endpoint: Excise and weigh tumors monitor->endpoint At study conclusion end End endpoint->end

Workflow for in vivo antitumor efficacy study.

Conclusion

This compound represents a promising new direction in the search for novel anticancer agents. Its unique "anti-austerity" mechanism, targeting the survival pathways of cancer cells in nutrient-poor environments, offers a potential therapeutic advantage for treating solid tumors. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more detailed preclinical studies and the determination of its precise pharmacokinetic and pharmacodynamic properties. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

The Anti-Austerity Strategy of Kigamicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of cancer cells to survive and proliferate in nutrient-limited microenvironments, a phenomenon termed "austerity," is a critical factor in tumor progression and resistance to therapy. The Kigamicin family of antibiotics has emerged as a promising class of anti-cancer agents that specifically target this tolerance to nutrient starvation. This technical guide provides an in-depth overview of the anti-austerity strategy of Kigamicin C, primarily drawing upon the more extensively studied mechanisms of its close analog, Kigamicin D. Kigamicins exhibit potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions, suggesting a novel therapeutic approach against solid tumors, particularly pancreatic cancer.

Core Mechanism: Targeting the Akt Signaling Pathway

The central mechanism underlying the anti-austerity effect of the Kigamicin family is the inhibition of the Akt (Protein Kinase B) signaling pathway.[1][2][3][4] Under conditions of nutrient starvation, cancer cells often activate pro-survival pathways, with the PI3K/Akt/mTOR axis being a key player.[4] Activation of Akt promotes glucose uptake, inhibits apoptosis, and supports cellular metabolism, thereby enabling cancer cells to withstand the harsh tumor microenvironment.

Kigamicin D has been shown to block the activation of Akt that is induced by nutrient starvation.[1][2] While direct mechanistic studies on this compound are limited, its structural similarity to Kigamicin D and its observed selective cytotoxicity under nutrient deprivation strongly suggest a shared mechanism of action.[5][6] this compound is cytotoxic to PANC-1 pancreatic cancer cells in nutrient-deprived media at a concentration 100-fold lower than that required for cells cultured in nutrient-rich media.[5][6]

The proposed signaling pathway is as follows:

Kigamicin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Nutrient\nStarvation Nutrient Starvation PI3K PI3K Nutrient\nStarvation->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Death Cell Death Akt->Cell Death Cell Survival\n(Austerity) Cell Survival (Austerity) mTOR->Cell Survival\n(Austerity) Promotes mTOR->Cell Death This compound This compound This compound->Akt Inhibits Activation

Figure 1: Proposed signaling pathway of this compound's anti-austerity effect.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of Kigamicins. The data for this compound is highlighted, with comparative data for other family members provided for context.

CompoundCell LineConditionIC50 (µg/mL)Reference
This compound PANC-1Nutrient-Deprived Medium~0.01[5][6]
This compound PANC-1Nutrient-Rich Medium~1[5][6]
Kigamicin APANC-1Nutrient-Deprived Medium~0.01[6]
Kigamicin APANC-1Nutrient-Rich Medium~1[6]
Kigamicin BPANC-1Nutrient-Deprived Medium~0.01[6]
Kigamicin BPANC-1Nutrient-Rich Medium~1[6]
Kigamicin DPANC-1Nutrient-Deprived Medium~0.01[6]
Kigamicin DPANC-1Nutrient-Rich Medium~1[6]
Kigamicin DVarious Mouse Tumor LinesNutrient-Rich Medium~1[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Kigamicins.

Cell Viability Assay under Nutrient-Rich and Nutrient-Deprived Conditions

This protocol is designed to assess the selective cytotoxicity of a compound against cancer cells under different nutrient conditions.

a. Cell Culture:

  • PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

b. Preparation of Media:

  • Nutrient-Rich Medium: Standard DMEM with 10% FBS.

  • Nutrient-Deprived Medium: Glucose and amino acid-free DMEM, supplemented with 10% dialyzed FBS.

c. Experimental Procedure:

  • Seed PANC-1 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Add either nutrient-rich or nutrient-deprived medium to the respective wells.

  • Treat the cells with varying concentrations of this compound (or other test compounds).

  • Incubate the plates for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Alamar Blue assay.

  • Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50).

Experimental_Workflow_Cytotoxicity Start Start Seed PANC-1 cells\nin 96-well plates Seed PANC-1 cells in 96-well plates Start->Seed PANC-1 cells\nin 96-well plates Overnight Incubation Overnight Incubation Seed PANC-1 cells\nin 96-well plates->Overnight Incubation Wash with PBS Wash with PBS Overnight Incubation->Wash with PBS Add Media Add Media Wash with PBS->Add Media Nutrient-Rich Medium Nutrient-Rich Medium Add Media->Nutrient-Rich Medium Group 1 Nutrient-Deprived Medium Nutrient-Deprived Medium Add Media->Nutrient-Deprived Medium Group 2 Add this compound\n(Varying Concentrations) Add this compound (Varying Concentrations) Nutrient-Rich Medium->Add this compound\n(Varying Concentrations) Nutrient-Deprived Medium->Add this compound\n(Varying Concentrations) Incubate (24-48h) Incubate (24-48h) Add this compound\n(Varying Concentrations)->Incubate (24-48h) Assess Viability\n(MTT Assay) Assess Viability (MTT Assay) Incubate (24-48h)->Assess Viability\n(MTT Assay) Calculate IC50 Calculate IC50 Assess Viability\n(MTT Assay)->Calculate IC50

References

Methodological & Application

Application Notes and Protocols for Kigamicin C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a family of novel antitumor antibiotics, including Kigamicin A, B, C, D, and E, isolated from the culture broth of Amycolatopsis sp.[1]. These compounds have demonstrated selective cytotoxic activity against cancer cells, particularly under nutrient-deprived conditions, a state that mimics the tumor microenvironment. This document provides detailed protocols for investigating the effects of Kigamicin C on cancer cell lines in vitro. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided are based on the known biological activities of the Kigamicin family, particularly Kigamicin D, which has been more extensively studied.

Kigamicins exhibit a unique "anti-austerity" mechanism, targeting the tolerance of cancer cells to nutrient starvation[2]. Studies on Kigamicin D have shown that it inhibits the activation of the pro-survival protein Akt (also known as Protein Kinase B or PKB) that is induced by nutrient deprivation[2]. This suggests a potential therapeutic strategy for targeting tumors that are resistant to conventional therapies due to their metabolic adaptations.

Target Cell Line

The human pancreatic cancer cell line, PANC-1 , has been identified as a sensitive model for studying the effects of Kigamicins due to their pronounced selective killing activity under nutrient-starved conditions[1].

Quantitative Data Summary

CompoundCell LineConditionIC50Reference
Kigamicin DVarious mouse tumor cell linesNot specified~1 µg/mL[1]
Kigamicins A, B, C, DPANC-1Nutrient-starved100x lower concentration than in normal culture[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells under both nutrient-rich and nutrient-deprived conditions.

Materials:

  • This compound

  • PANC-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Nutrient-rich medium)

  • DMEM without glucose and serum (Nutrient-deprived medium)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in nutrient-rich medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with the respective culture medium (nutrient-rich or nutrient-deprived) to achieve the desired final concentrations.

  • Treatment:

    • For the nutrient-rich condition, replace the medium with fresh nutrient-rich medium containing various concentrations of this compound.

    • For the nutrient-deprived condition, wash the cells with PBS and replace the medium with nutrient-deprived medium containing various concentrations of this compound.

    • Include a vehicle control (DMSO) for both conditions.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • This compound

  • PANC-1 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and treat with this compound at the desired concentrations for the determined time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Akt Signaling

This protocol is to investigate the effect of this compound on the Akt signaling pathway.

Materials:

  • This compound

  • PANC-1 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total Akt and phosphorylated Akt (Ser473)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat PANC-1 cells with this compound under nutrient-deprived conditions for various time points. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phospho-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine if this compound causes cell cycle arrest.

Materials:

  • This compound

  • PANC-1 cells

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed PANC-1 cells and treat with this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assays Downstream Assays PANC1 PANC-1 Cell Culture NutrientRich Nutrient-Rich Medium PANC1->NutrientRich NutrientDeprived Nutrient-Deprived Medium PANC1->NutrientDeprived Treatment Treat with this compound (various concentrations and time points) NutrientRich->Treatment NutrientDeprived->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (p-Akt, Akt) Treatment->WesternBlot CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle

Caption: Experimental workflow for investigating this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NutrientDeprivation Nutrient Deprivation PI3K PI3K NutrientDeprivation->PI3K Activates Akt Akt (PKB) PI3K->Akt Phosphorylates pAkt p-Akt (Active) CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes KigamicinC This compound KigamicinC->pAkt Inhibits

Caption: Proposed mechanism of this compound action via Akt inhibition.

References

Application Notes and Protocols for Kigamicin C in PANC-1 Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a member of the kigamicin family of antibiotics, which have demonstrated selective and potent antitumor activity against pancreatic cancer cell lines, particularly under conditions of nutrient deprivation. This characteristic makes this compound a compelling candidate for investigation in the context of the tumor microenvironment, which is often characterized by limited nutrient availability. These application notes provide detailed protocols for studying the effects of this compound on the PANC-1 human pancreatic cancer cell line, a widely used model in pancreatic cancer research. The protocols cover the assessment of cytotoxicity, induction of apoptosis, and analysis of cell cycle distribution.

Mechanism of Action

Kigamicins, including this compound, exhibit a unique mechanism of action by selectively targeting cancer cells under nutrient-starved conditions.[1] The proposed mechanism involves the blockade of the protein kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation.[1] Under nutrient stress, cancer cells often rely on survival pathways like PI3K/Akt/mTOR to adapt and persist. By inhibiting Akt phosphorylation, this compound disrupts this survival mechanism, leading to preferential cell death in the nutrient-poor environment of a tumor.

Data Presentation

CompoundCell LineConditionIC50Citation
Kigamicins A, B, C, DPANC-1Nutrient Starvation100x lower than in normal culture[2]
Kigamicin DPANC-1Nutrient-Deprived Medium (NDM)~0.1 µg/mL[3]
Kigamicin DPANC-1DMEM + 10% FCS>10 µg/mL[3]

Note: Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific experimental setup.

Experimental Protocols

Cell Culture and Nutrient Deprivation

1.1. PANC-1 Cell Culture:

  • Culture PANC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

1.2. Nutrient Deprivation Protocol:

  • To mimic the tumor microenvironment, a nutrient-deprived medium (NDM) can be used. A common formulation consists of glucose- and serum-free DMEM.

  • Alternatively, cells can be cultured in a medium with reduced concentrations of glucose (e.g., 0.5 mM) and glutamine (e.g., 0.1 mM).[4]

  • Seed PANC-1 cells in complete medium and allow them to adhere overnight.

  • The following day, wash the cells with Phosphate-Buffered Saline (PBS) and replace the complete medium with the prepared NDM.

  • Incubate the cells under nutrient-deprived conditions for a predetermined period (e.g., 24-72 hours) before and during this compound treatment.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

2.1. Materials:

  • PANC-1 cells

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Complete DMEM and NDM

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

2.2. Protocol:

  • Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate overnight.

  • For nutrient-deprived conditions, replace the medium with 100 µL of NDM. For normal conditions, replace with fresh complete DMEM.

  • Prepare serial dilutions of this compound in the respective media. It is advisable to start with a wide concentration range (e.g., 0.01 to 100 µM) to determine the approximate IC50.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

3.1. Materials:

  • PANC-1 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

3.2. Protocol:

  • Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells/well in complete DMEM and incubate overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 under both normal and nutrient-deprived conditions for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

4.1. Materials:

  • PANC-1 cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

4.2. Protocol:

  • Seed PANC-1 cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot for Akt Phosphorylation

This protocol is to confirm the inhibitory effect of this compound on the Akt signaling pathway.

5.1. Materials:

  • PANC-1 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-Akt (Ser473) and total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Western blotting equipment

5.2. Protocol:

  • Seed PANC-1 cells and treat with this compound under nutrient-deprived conditions for a short period (e.g., 1-6 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system. A decrease in the ratio of phospho-Akt to total Akt will indicate inhibition of the pathway.

Mandatory Visualizations

Kigamicin_C_Signaling_Pathway cluster_0 Nutrient Deprivation cluster_1 Cellular Response Nutrient Stress Nutrient Stress PI3K PI3K Nutrient Stress->PI3K activates Akt Akt PI3K->Akt activates (phosphorylation) mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Kigamicin_C This compound Kigamicin_C->Akt inhibits (dephosphorylation)

Caption: Proposed signaling pathway of this compound in PANC-1 cells under nutrient deprivation.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays PANC1_Culture PANC-1 Cell Culture (DMEM + 10% FBS) Nutrient_Deprivation Nutrient Deprivation (NDM) PANC1_Culture->Nutrient_Deprivation Kigamicin_C_Treatment This compound Treatment (Dose-response) Nutrient_Deprivation->Kigamicin_C_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Kigamicin_C_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Kigamicin_C_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Kigamicin_C_Treatment->Cell_Cycle Western_Blot Western Blot (p-Akt/Akt) Kigamicin_C_Treatment->Western_Blot

Caption: General experimental workflow for studying this compound in PANC-1 cells.

References

Application Notes and Protocols for Kigamicin C in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a novel antitumor antibiotic belonging to the kigamicin family of compounds, which were discovered in the culture broth of Amycolatopsis sp.[1]. These compounds have demonstrated selective and potent cytotoxic activity against cancer cells, particularly under conditions of nutrient deprivation[1][2]. This compound also exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3]. The unique mechanism of action, which involves the inhibition of the Akt signaling pathway, makes this compound a compound of significant interest for cancer research and drug development[2].

This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in various in vitro assays.

Physicochemical Properties and Solubility

This compound is a solid, pale yellow powder with the following properties:

PropertyValue
CAS Number 680571-51-1[3]
Molecular Formula C₄₁H₄₇NO₁₆[3]
Molecular Weight 809.8 g/mol [3]
Solubility Data
SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
EthanolSoluble[3]
MethanolSoluble[3]
WaterPoor

For in vitro assays, DMSO is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound.

Preparation of this compound for In Vitro Assays

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.098 mg of this compound (Molecular Weight = 809.8 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a 10 mM concentration.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage. When stored properly, this compound is stable for at least four years[3].

Preparation of Working Solutions
  • Thawing: When ready to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Final Concentration: The optimal working concentration of this compound will vary depending on the cell line and assay conditions. Based on available data for related compounds and its known potency, a starting concentration range for cytotoxicity assays could be from 0.01 µg/mL to 10 µg/mL.

In Vitro Assay Protocols

Anticancer Activity Assay (PANC-1 Cells)

This compound displays significantly enhanced cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-deprived conditions[3].

4.1.1. Preparation of Nutrient-Rich and Nutrient-Deprived Media

  • Nutrient-Rich Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Nutrient-Deprived Medium (NDM): DMEM without glucose, amino acids, and serum.

4.1.2. Cytotoxicity Assay Protocol

  • Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in nutrient-rich medium and incubate for 24 hours to allow for cell attachment.

  • Media Change: After 24 hours, aspirate the medium and replace it with either fresh nutrient-rich medium or nutrient-deprived medium.

  • Treatment: Add serial dilutions of this compound (prepared as described in section 3.3) to the wells. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 24-72 hours.

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for this compound under both nutrient-rich and nutrient-deprived conditions.

Antibacterial Activity Assay (MIC Determination)

This compound is active against Gram-positive bacteria[3]. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.

4.2.1. Protocol

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Akt Signaling

This compound exerts its anticancer effects by blocking the activation of the protein kinase B (Akt) signaling pathway, which is crucial for cell survival, particularly under stress conditions like nutrient deprivation[2].

Signaling Pathway Diagram

KigamicinC_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits Akt_active Akt (active) PDK1->Akt_active Phosphorylates Downstream_Effectors Downstream Effectors Akt_active->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes Kigamicin_C This compound Kigamicin_C->Akt_active Inhibits Activation

Caption: this compound inhibits the activation of Akt, a key regulator of cell survival.

Experimental Workflow for Assessing Akt Inhibition

Akt_Inhibition_Workflow cluster_workflow Workflow for Akt Inhibition Assay start Seed PANC-1 cells culture Culture for 24h start->culture media_change Change to Nutrient-Deprived Medium (NDM) culture->media_change treatment Treat with this compound (various concentrations) media_change->treatment incubation Incubate for specified time treatment->incubation lysis Lyse cells and collect protein incubation->lysis western_blot Western Blot Analysis lysis->western_blot detection Detect p-Akt and total Akt western_blot->detection end Analyze p-Akt/Akt ratio detection->end

Caption: Workflow for analyzing this compound's effect on Akt phosphorylation.

Summary of Quantitative Data

ParameterOrganism/Cell LineConditionValue
MIC S. aureus (including MRSA)Standard broth0.05-0.2 µg/mL[3]
MIC M. luteus, B. subtilisStandard broth0.05-0.2 µg/mL[3]
Cytotoxicity PANC-1 pancreatic cancer cellsNutrient-deprived vs. Nutrient-rich100-fold more potent in nutrient-deprived media[1][3]
IC₅₀ (related compound Kigamicin D) Various mouse tumor cell linesStandard culture~1 µg/mL[1]

Conclusion

This compound is a promising natural product with potent and selective anticancer and antibacterial activities. Proper handling and preparation, particularly regarding its solubility, are crucial for obtaining reliable and reproducible results in in vitro studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their investigations.

References

Application Notes and Protocols for Kigamicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a potent antitumor antibiotic belonging to the angucycline class of natural products. It exhibits selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, by inhibiting the Akt signaling pathway.[1] As a cytotoxic agent, meticulous handling and optimized storage are paramount to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols for the optimal storage, handling, and stability assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 680571-51-1[2]
Molecular Formula C₄₁H₄₇NO₁₆[2]
Molecular Weight 809.8 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, ethanol, and methanol. Poor water solubility.[1][2]

Optimal Storage Conditions

To maintain the integrity and biological activity of this compound, the following storage conditions are recommended.

Solid Form

For long-term storage, this compound in its solid (lyophilized) form should be stored under the conditions outlined in the table below.

ParameterRecommended ConditionNotes
Temperature -20°CEnsures long-term stability for at least 4 years.[2]
Light Protect from lightStore in an amber vial or a light-blocking container.
Inert Atmosphere Optional, but recommendedStorage under an inert gas like argon or nitrogen can prevent oxidation.
Container Tightly sealed vialPrevents moisture absorption and contamination.
In Solution

Stock solutions of this compound are typically prepared in organic solvents such as DMSO or ethanol. Due to the potential for degradation in solution, the following storage practices are advised.

ParameterRecommended ConditionNotes
Temperature -20°C or -80°CFor short-term storage (days to weeks), -20°C is acceptable. For longer-term storage, -80°C is preferred to minimize degradation.
Solvent Anhydrous DMSO or ethanolUse high-purity, anhydrous solvents to prevent hydrolysis.
Aliquoting RecommendedAliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Light Protect from lightStore aliquots in amber vials or wrap in aluminum foil.

Handling and Safety Precautions

This compound is a cytotoxic compound and must be handled with appropriate safety measures to prevent exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and two pairs of nitrile gloves when handling this compound, both in solid form and in solution.

  • Designated Work Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles and to contain any potential spills.

  • Decontamination and Waste Disposal: All surfaces and equipment that come into contact with this compound should be decontaminated. Dispose of all contaminated materials, including vials, pipette tips, and gloves, as cytotoxic waste in accordance with institutional and local regulations.[3][4]

Experimental Protocols

The following protocols are provided for the preparation of stock solutions and for assessing the stability of this compound.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Mass Determination: Weigh the desired amount of this compound in a sterile microcentrifuge tube using a calibrated analytical balance. For example, for 1 ml of a 10 mM stock solution, weigh out 8.098 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid this compound. For a 10 mM stock, add 1 ml of DMSO to 8.098 mg of the compound.

  • Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Solid State: Dispense a known amount of solid this compound into several amber vials for each storage condition.

    • Solution State: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in anhydrous DMSO). Aliquot this solution into amber vials for each storage condition.

  • Stress Conditions: Expose the samples to the following conditions:

    • Temperature:

      • -20°C (control)

      • 4°C (refrigerated)

      • 25°C (room temperature)

      • 40°C (accelerated degradation)

    • Humidity (for solid state):

      • Ambient humidity

      • 75% Relative Humidity (using a humidity chamber)

    • Light (photostability):

      • Dark (control, wrapped in aluminum foil)

      • Exposure to a calibrated light source (e.g., ICH-compliant photostability chamber)

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for accelerated conditions; and 0, 1, 3, 6 months for long-term conditions).

  • Analysis: At each time point, analyze the samples for purity and degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • HPLC Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

      • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, and/or MS detection to identify degradation products.

    • Quantification: Calculate the percentage of remaining this compound and the formation of any degradation products relative to the initial time point.

  • Data Presentation: Summarize the quantitative data in tables for easy comparison across different conditions and time points.

Data Presentation: Stability of this compound (Illustrative Data)

The following tables present a template with illustrative data for a stability study of this compound.

Table 1: Stability of Solid this compound

Storage ConditionTime PointPurity (%)Appearance
-20°C099.5White to off-white solid
6 months99.4No change
12 months99.3No change
4°C6 months98.2No change
25°C6 months95.1Slight discoloration
40°C / 75% RH1 month85.3Yellowish solid
Photostability24 hours92.7Slight discoloration

Table 2: Stability of this compound in DMSO (1 mg/mL)

Storage ConditionTime PointConcentration (mg/mL)Degradation Products (%)
-80°C01.00< 0.1
6 months0.99< 0.2
-20°C6 months0.971.5
4°C1 month0.888.9
25°C72 hours0.7522.1

Visualizations

Signaling Pathway

KigamicinC_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Nutrient_Deprivation Nutrient Deprivation Akt Akt/PKB Nutrient_Deprivation->Akt leads to activation of pAkt p-Akt (Active) Akt->pAkt phosphorylation Cell_Survival Cancer Cell Survival pAkt->Cell_Survival promotes Kigamicin_C This compound Kigamicin_C->Akt inhibits activation

Caption: Mechanism of action of this compound.

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solid Prepare Solid Aliquots Temp Temperature (-20°C, 4°C, 25°C, 40°C) Prep_Solid->Temp Humidity Humidity (75% RH) Prep_Solid->Humidity Light Photostability Prep_Solid->Light Prep_Solution Prepare Solution Aliquots (e.g., in DMSO) Prep_Solution->Temp Prep_Solution->Light Time_Points Sample at Time Points Temp->Time_Points Humidity->Time_Points Light->Time_Points HPLC_Analysis HPLC-UV/MS Analysis Time_Points->HPLC_Analysis Data_Eval Evaluate Purity and Degradation Products HPLC_Analysis->Data_Eval

Caption: Workflow for this compound stability testing.

Plausible Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Kigamicin_C This compound Polycyclic Aglycone Glycosidic Linkages Phenolic Groups Hydrolysis_Products Aglycone + Sugar Moieties (Cleavage of Glycosidic Bonds) Kigamicin_C->Hydrolysis_Products Hydrolysis (Acid/Base, Enzymatic) Oxidation_Products Oxidized Derivatives (Modification of Phenolic Rings) Kigamicin_C->Oxidation_Products Oxidation (Air, Peroxides) Photodegradation_Products Photoproducts (Alteration of Polycyclic Core) Kigamicin_C->Photodegradation_Products Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

Unraveling the Anti-Cancer Mechanisms of Kigamicin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the mechanism of action of Kigamicin C, a novel antitumor antibiotic with selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions.[1] This document outlines detailed protocols for key experiments, presents available quantitative data, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound belongs to a family of novel antibiotics isolated from Amycolatopsis sp. that exhibit potent anti-cancer properties.[1] A key characteristic of kigamicins is their enhanced cytotoxicity against cancer cells under nutrient starvation, a condition mimicking the tumor microenvironment.[2][3] The proposed mechanism of action involves the inhibition of the Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation.[2][3] Furthermore, this compound has been shown to induce necrosis in human myeloma cells.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for Kigamicins. It is important to note that much of the detailed public data pertains to Kigamicin D, a closely related analog. These values provide a strong indication of the potency of the Kigamicin family of compounds.

Table 1: Cytotoxicity of Kigamicin D against PANC-1 Pancreatic Cancer Cells

ConditionCell LineIC50 (µg/mL)
Nutrient-Rich (DMEM + 10% FCS)PANC-1~10
Nutrient-Deprived (NDM)PANC-1~0.1

Data extracted from a graphical representation in Masuda et al., 2006. The values are approximate.

Table 2: Cytotoxicity of Kigamicin (KGM) against Myeloma Cells

Cell LineCC50 (nM)
Myeloma Cells~100

Data reported for a compound referred to as "KGM" in a study on human myeloma cells, which is likely a Kigamicin analog.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (WST-8 Assay)

This protocol is for determining the effect of this compound on cancer cell viability under both nutrient-rich and nutrient-starved conditions.

Materials:

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Nutrient-deprived medium (e.g., DMEM without glucose and serum, or a specialized formulation)

  • This compound

  • WST-8 Cell Proliferation Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nutrient Starvation (for parallel plate): For the nutrient starvation condition, carefully aspirate the complete medium and wash the cells once with PBS. Replace the medium with 100 µL of pre-warmed nutrient-deprived medium.[6]

  • Treatment: Prepare serial dilutions of this compound in both complete and nutrient-deprived media. Add 10 µL of the this compound solutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • WST-8 Assay: Add 10 µL of WST-8 solution to each well.[7][8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[5][8] The incubation time will depend on the metabolic activity of the cell line.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

Assessment of Cell Death: Necrosis vs. Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis/Necrosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

  • Interpretation of Results:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Analysis of Akt Signaling Pathway by Western Blot

This protocol assesses the phosphorylation status of Akt and downstream targets to confirm the inhibitory effect of this compound on this pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium and nutrient-deprived medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Target Identification of this compound

Identifying the direct molecular target(s) of this compound is crucial for a complete understanding of its mechanism of action. Several strategies can be employed:

  • Affinity-Based Methods:

    • Compound-Centered Chemical Proteomics (CCCP): This involves immobilizing this compound onto a solid support (e.g., beads) to "pull down" its binding partners from cell lysates.[13] The captured proteins are then identified by mass spectrometry.

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that mimic this compound to covalently label its target proteins in a complex biological sample.[13]

  • Label-Free Methods:

    • These methods identify target proteins without modifying the natural product, relying on changes in protein stability or thermal properties upon binding to this compound.[14]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound

KigamicinC_Pathway Nutrient_Starvation Nutrient Starvation Akt Akt (Protein Kinase B) Nutrient_Starvation->Akt Activates Kigamicin_C This compound Kigamicin_C->Akt Inhibits Necrosis Necrosis Kigamicin_C->Necrosis mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing Cytotoxicity and Cell Death

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Nutrient-Rich vs. Starved) Start->Treatment WST8 Cell Viability (WST-8 Assay) Treatment->WST8 Flow_Cytometry Cell Death Analysis (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Signaling Pathway Analysis (Western Blot for p-Akt) Treatment->Western_Blot IC50 Determine IC50 WST8->IC50 Apoptosis_Necrosis Quantify Apoptosis/ Necrosis Flow_Cytometry->Apoptosis_Necrosis Akt_Inhibition Confirm Akt Inhibition Western_Blot->Akt_Inhibition

Caption: Workflow for studying this compound's effects.

Wnt Signaling Pathway: A Potential Area for Future Investigation

While current research has not explicitly linked this compound to the Wnt signaling pathway, this pathway is a critical regulator of cancer cell proliferation and survival. Investigating the potential effects of this compound on Wnt signaling could unveil novel mechanisms of its anti-cancer activity.

Wnt_Pathway cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Destruction_Complex β-catenin Destruction Complex Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor LRP5_6->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Kigamicin_C This compound (Potential Effect?) Kigamicin_C->Wnt_Ligand Kigamicin_C->Destruction_Complex Kigamicin_C->Beta_Catenin

Caption: Canonical Wnt signaling pathway.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique mechanism of action tied to nutrient deprivation and Akt signaling. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on:

  • Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

  • Elucidating the exact molecular target(s) of this compound.

  • Investigating the potential interplay between this compound and other key cancer-related signaling pathways, such as the Wnt pathway.

  • Conducting in vivo studies to validate the efficacy and safety of this compound.

References

Methodology for In Vivo Studies Using Kigamicin C Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a class of novel antitumor antibiotics. Among them, Kigamicin C and its analogues have demonstrated potent cytotoxic activity, particularly against cancer cells under nutrient-deprived conditions, a state often found within solid tumors. This characteristic makes this compound a compelling candidate for in vivo evaluation using xenograft models, which are crucial for preclinical assessment of anticancer agents.

This document provides detailed application notes and protocols for conducting in vivo studies with this compound using xenograft models. The methodologies outlined here are based on established practices for xenograft studies and available data on the biological activity of Kigamicin analogues, primarily Kigamicin D, which has shown significant antitumor effects in pancreatic cancer xenografts. The proposed mechanism of action for these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Disclaimer: Specific in vivo dosing and administration protocols for this compound are not extensively published. The following protocols are largely extrapolated from studies conducted on the closely related analogue, Kigamicin D. Researchers should perform initial dose-finding and toxicity studies to establish the optimal and maximum tolerated dose (MTD) for this compound in their specific xenograft model.

Data Presentation

Table 1: In Vivo Study Parameters for Kigamicin Analogue (Extrapolated for this compound)
ParameterDescriptionDetailsReference
Animal Model Immunodeficient MiceAthymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old, female
Tumor Model Human Pancreatic Cancer XenograftPANC-1 or other suitable pancreatic cancer cell line
Cell Inoculum Subcutaneous Injection1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel
Tumor Growth Monitoring Caliper MeasurementTumor volume (mm³) = (Length x Width²) / 2. Measurements taken 2-3 times per week.
Drug Formulation This compoundTo be determined based on solubility. May require a vehicle such as DMSO, PEG300, or Tween 80 in saline.
Route of Administration Oral (p.o.) or Subcutaneous (s.c.)Based on studies with Kigamicin D.
Proposed Dosing Regimen To be determinedStart with a dose-finding study ranging from 1 mg/kg to 50 mg/kg.
Treatment Schedule To be determinede.g., Daily or every other day for a specified period (e.g., 21 days).
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI)% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Toxicity Monitoring Body Weight, Clinical SignsRecord body weight 2-3 times per week. Monitor for signs of distress (e.g., lethargy, ruffled fur).

Experimental Protocols

Cell Culture and Preparation
  • Culture human pancreatic cancer cells (e.g., PANC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with serum-free medium and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Keep the cell suspension on ice until injection.

Xenograft Implantation
  • Anesthetize the immunodeficient mice using an approved anesthetic agent.

  • Shave and sterilize the injection site on the flank of the mouse.

  • Inject 100-200 µL of the cell suspension (1 x 10^6 to 5 x 10^6 cells) subcutaneously.

  • Monitor the animals until they have fully recovered from anesthesia.

Tumor Growth Monitoring and Animal Grouping
  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

This compound Administration
  • Dose-Finding Study:

    • Establish multiple dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group.

    • Administer this compound for a defined period and monitor for signs of toxicity, including body weight loss (a loss of >20% is generally considered a sign of significant toxicity).

    • Determine the Maximum Tolerated Dose (MTD).

  • Efficacy Study:

    • Based on the MTD, select appropriate doses for the efficacy study (e.g., MTD and one or two lower doses).

    • Prepare the this compound formulation and administer it to the treatment groups according to the chosen route (oral or subcutaneous) and schedule.

    • Administer the vehicle solution to the control group.

Efficacy and Toxicity Assessment
  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Measure the final tumor volume and weight.

  • Calculate the Tumor Growth Inhibition (TGI).

  • Collect blood and major organs for further analysis (e.g., toxicology, pharmacokinetics) if required.

Visualizations

Signaling Pathway of this compound Action

KigamicinC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition Apoptosis Apoptosis Bad->Apoptosis Induces KigamicinC This compound KigamicinC->Akt Inhibition of Activation

Caption: Proposed signaling pathway of this compound, highlighting the inhibition of Akt activation.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow A Cell Culture & Preparation B Xenograft Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Animal Randomization (Tumor Volume ~100-150 mm³) C->D E This compound Administration (Treatment vs. Control) D->E F Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Excision, etc.) F->G

Caption: Workflow for a typical in vivo xenograft study with this compound.

Application Notes and Protocols for Kigamicin C Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a family of novel antitumor antibiotics isolated from Amycolatopsis sp.[1] Kigamicin C, along with its analogs, has demonstrated selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions. The proposed mechanism of action involves the blockade of Akt activation, a key signaling pathway for cell survival and proliferation.[2] While in vivo data for this compound is limited, studies on its close analog, Kigamicin D, have shown significant antitumor effects in mouse models of human pancreatic cancer xenografts.[3][4]

These application notes provide a summary of the available preclinical data and detailed protocols for the dosing and administration of this compound in mice. The provided quantitative data and protocols are largely based on studies conducted with Kigamicin D and should be adapted and optimized for this compound as more specific data becomes available.

Data Presentation

Table 1: Summary of In Vivo Studies with Kigamicin Analogs in Mice

CompoundMouse ModelTumor TypeAdministration Route(s)Antitumor EffectReference
Kigamicin DNude MiceHuman Pancreatic Cancer XenograftOral, SubcutaneousStrong suppression of tumor growth[3][4]
Kigamicin DBALB/c MiceSyngeneic IMC CarcinomaNot specifiedAugmentation of tumor growth at high doses[5]
Kigamicin DNude MiceHuman Lung (LX-1, DMS-273) & Colon (DLD-1) Cancer XenograftsNot specifiedWeak to no antitumor effect[5]
This compoundNude MiceHuman Pancreatic Cancer XenograftNot specifiedActive in vivo[2]

Note: Specific dosages, formulations, and treatment schedules for this compound in these studies are not publicly available. The data for Kigamicin D suggests that both oral and subcutaneous routes are viable for administration.

Signaling Pathway

Kigamicins are proposed to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Kigamicin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes Kigamicin_C This compound Kigamicin_C->Akt Inhibits Activation

Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Pancreatic Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous human pancreatic cancer xenograft model in immunodeficient mice.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_injection Xenograft Implantation cluster_monitoring Tumor Growth and Monitoring Cell_Culture 1. Culture PANC-1 cells in nutrient-rich medium Harvest 2. Harvest cells during logarithmic growth phase Cell_Culture->Harvest Resuspend 3. Resuspend cells in PBS or serum-free medium Harvest->Resuspend Prepare_Injection 4. Prepare cell suspension (e.g., 1x10^6 cells in 100 µL) Resuspend->Prepare_Injection Inject 5. Subcutaneously inject cells into the flank of nude mice Prepare_Injection->Inject Monitor_Tumor 6. Monitor tumor growth (e.g., caliper measurements) Inject->Monitor_Tumor Start_Treatment 7. Initiate this compound treatment when tumors reach a specified volume Monitor_Tumor->Start_Treatment

Caption: Workflow for establishing a pancreatic cancer xenograft model in mice.

Materials:

  • PANC-1 human pancreatic cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-8 week old female athymic nude mice

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture PANC-1 cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with culture medium and centrifuge the cell suspension.

  • Cell Preparation: Wash the cell pellet with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of this compound or vehicle.

Dosing and Administration Protocols

A. Oral Gavage

This method is suitable for the administration of soluble or suspensible formulations of this compound.

Materials:

  • This compound formulation (solution or suspension)

  • Oral gavage needles (flexible or rigid, 20-22 gauge for mice)

  • Syringes

Procedure:

  • Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tip of the needle.

  • Administration: Once the needle is in the esophagus (a slight resistance may be felt), slowly administer the calculated dose of the this compound formulation.

  • Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

B. Subcutaneous Injection

This method allows for direct administration into the subcutaneous space.

Materials:

  • This compound formulation (sterile solution)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Animal Handling: Securely restrain the mouse.

  • Injection Site: Tent the loose skin over the dorsal midline or flank.

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.

  • Injection: Slowly inject the this compound solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Return the mouse to its cage.

Formulation of this compound for In Vivo Administration

Disclaimer: As there is no specific published formulation for this compound, a general approach for poorly soluble compounds is provided. Formulation development and optimization are critical for achieving desired exposure and efficacy.

Example Vehicle for Oral Administration (Suspension):

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.1% (v/v) Tween 80 in sterile water

Preparation:

  • Weigh the required amount of this compound.

  • Prepare the vehicle solution.

  • Add a small amount of the vehicle to the this compound powder and triturate to form a uniform paste.

  • Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.

  • Vortex the suspension thoroughly before each administration.

Toxicity and Safety Considerations

  • Acute and Chronic Toxicity: Conduct dose-range finding studies to determine the maximum tolerated dose (MTD) of this compound for both single and multiple administrations.

  • Clinical Observations: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and any signs of morbidity.

  • Histopathology: At the end of the study, perform gross necropsy and collect major organs for histopathological analysis to assess any compound-related toxicities.

It is imperative that all animal experiments are conducted in accordance with institutional guidelines and regulations and with the approval of the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Investigating Kigamicin C Activity in Nutrient-Deprived Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a family of novel antitumor antibiotics, including Kigamicin C, that have demonstrated potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions. This unique "anti-austerity" property makes them promising candidates for cancer therapies targeting the harsh tumor microenvironment, which is often characterized by insufficient nutrient supply.[1][2] This document provides detailed application notes and protocols for studying the activity of this compound in nutrient-deprived media, with a focus on pancreatic cancer cell lines, which have shown particular susceptibility. While much of the detailed mechanistic and quantitative data has been published for Kigamicin D, the structurally related Kigamicins A, B, and C exhibit similar activity profiles, suggesting a shared mechanism of action.

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies of the kigamicin family. It is important to note that specific IC50 values for this compound are not widely available in the public domain; the data presented here are largely extrapolated from studies on Kigamicin D and the general behavior of the kigamicin class.

Table 1: Comparative Cytotoxicity of Kigamicins in PANC-1 Cells

CompoundConditionApproximate IC50Fold Increase in Potency (Nutrient-Deprived vs. Normal)Reference
Kigamicins A, B, C, DNormal Nutrient MediaHigh (less potent)N/A
Kigamicins A, B, C, DNutrient-Deprived MediaLow (highly potent)~100x
Kigamicin DNormal Nutrient Media (DMEM)> 10 µg/mLN/A[3][4]
Kigamicin DNutrient-Deprived Media (NDM)~0.1 µg/mL~100x[3][4]

Table 2: Expected Effects of this compound on Cancer Cell Viability and Signaling

ParameterConditionExpected Outcome with this compound Treatment
Cell Viability (e.g., PANC-1)Nutrient-RichMinimal decrease
Cell Viability (e.g., PANC-1)Nutrient-DeprivedSignificant decrease
ApoptosisNutrient-DeprivedInduction of apoptosis
Akt Phosphorylation (Activation)Nutrient-DeprivedInhibition

Experimental Protocols

Protocol 1: Culturing PANC-1 Cells Under Nutrient-Deprived Conditions

This protocol describes how to establish nutrient-deprived conditions for PANC-1 human pancreatic cancer cells, a commonly used model for studying the effects of kigamicins.

Materials:

  • PANC-1 human pancreatic cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (Normal Nutrient Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nutrient-Deprived Medium (NDM): DMEM lacking glucose, amino acids, and serum. Alternatively, a low-glucose (0.5 mM) and low-glutamine (0.1 mM) medium can be used for less extreme starvation conditions.[5][6][7]

  • Sterile cell culture flasks, plates, and consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding Cells: Seed PANC-1 cells in 96-well plates (for viability assays) or larger flasks/plates (for protein or apoptosis assays) at a density that allows for logarithmic growth during the experiment.

  • Inducing Nutrient Deprivation:

    • After allowing the cells to attach overnight, carefully aspirate the normal nutrient medium.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the pre-warmed Nutrient-Deprived Medium (NDM) to the cells.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in NDM to the desired final concentrations.

    • Add the this compound-containing NDM to the appropriate wells/flasks. Include a vehicle control (NDM with the same concentration of solvent).

    • For comparison, treat a parallel set of cells in normal nutrient medium with the same concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay

This protocol uses the MTT assay to assess the cytotoxicity of this compound. Other methods like Alamar Blue or XTT can also be used.[8][9][10][11]

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully aspirate the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Cells treated as in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Centrifuge the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathway

KigamicinC_Pathway cluster_legend Legend NutrientDeprivation Nutrient Deprivation Akt_inactive Akt (inactive) Akt_active p-Akt (active) NutrientDeprivation->Akt_active activates CellSurvival Cell Survival (Austerity) Akt_active->CellSurvival promotes Apoptosis Apoptosis KigamicinC This compound KigamicinC->Akt_active inhibits Activation Activation Inhibition Inhibition

Caption: Proposed mechanism of this compound action in nutrient-deprived cancer cells.

Experimental Workflow

Experimental_Workflow cluster_Conditions Treatment Conditions cluster_Assays Endpoint Assays Start Start: PANC-1 Cell Culture Seed Seed Cells in Plates Start->Seed Attach Overnight Incubation (Cell Attachment) Seed->Attach NormalMedia Normal Nutrient Medium (DMEM + 10% FBS) Attach->NormalMedia DeprivedMedia Nutrient-Deprived Medium (NDM) Attach->DeprivedMedia TreatNormal Add this compound (in Normal Medium) NormalMedia->TreatNormal TreatDeprived Add this compound (in NDM) DeprivedMedia->TreatDeprived Incubate Incubate (24-72h) TreatNormal->Incubate TreatDeprived->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubate->Apoptosis Western Western Blot (e.g., for p-Akt) Incubate->Western Analyze Data Analysis and Comparison Viability->Analyze Apoptosis->Analyze Western->Analyze

Caption: Workflow for assessing this compound activity in nutrient-deprived vs. normal media.

References

Protocols for Assessing Kigamicin C Cytotoxicity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a member of the kigamicin family of antibiotics, which have demonstrated notable antitumor properties. These compounds are of significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. A key characteristic of some kigamicins is their enhanced cytotoxicity under nutrient-deprived conditions, a state often found in the microenvironment of solid tumors. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, focusing on key assays to determine cell viability, apoptosis induction, and cell cycle alterations.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and related compounds against various cancer cell lines.

CompoundCell LineAssayIC50/CC50Condition
Kigamicin (unspecified)Myeloma cellsWST-8~100 nM (CC50)Nutrient-rich
Kigamicins A, B, C, DPANC-1Not specified100x lower than normalNutrient-starved

Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not extensively reported in publicly available literature. The provided data is based on studies of the kigamicin family. Researchers are encouraged to determine the IC50 for their specific cell line of interest.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution (e.g., 50 µg/mL).

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use a histogram to visualize the DNA content. The peaks will represent cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cancer Cells in Culture Plates incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for desired duration (24, 48, 72h) treatment->incubation2 mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Propidium Iodide Staining treatment->cell_cycle mtt_analysis Measure Absorbance Calculate IC50 mtt->mtt_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry apoptosis_analysis Quantify Apoptotic & Necrotic Cells flow_cytometry->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution flow_cytometry->cell_cycle_analysis

Workflow for this compound Cytotoxicity Assessment.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Cycle Cell Cycle Progression (Cyclin D1, p21) pAkt->Cell_Cycle Regulation Apoptosis Apoptosis pAkt->Apoptosis Inhibition of Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cell_Cycle Regulation pERK->Apoptosis Inhibition of Apoptosis KigamicinC This compound KigamicinC->pAkt Inhibition KigamicinC->pERK Inhibition

This compound's Impact on PI3K/Akt and MAPK/ERK Pathways.

Application of Kigamicin C in Gram-Positive Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a member of the kigamicin family of antibiotics, which have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds were first isolated from the fermentation broth of Amycolatopsis sp. While much of the research on kigamicins has focused on their potential as anti-cancer agents, their antibacterial properties present a promising avenue for the development of new therapeutics to combat the growing threat of antibiotic resistance. This document provides an overview of the known antibacterial activity of this compound, along with generalized experimental protocols for its investigation and hypothetical signaling pathways that may be involved in its mechanism of action.

Data Presentation

The available quantitative data on the antibacterial activity of this compound against Gram-positive bacteria is summarized in the table below.

Gram-Positive BacteriaStrain(s)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusVarious strains including MRSA0.05 - 0.2
Micrococcus luteusNot specified0.05 - 0.2
Bacillus subtilisNot specified0.05 - 0.2

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria. The MIC values indicate the potent activity of this compound against these selected Gram-positive species.[2]

Mechanism of Action (Hypothetical)

The precise mechanism of action of this compound against Gram-positive bacteria has not been fully elucidated in the available literature. However, based on the chemical structure of the kigamicin family, which includes a quinone-like core, and the common mechanisms of other antibiotics, several hypotheses can be proposed for further investigation.

Potential Mechanisms of Action:
  • Inhibition of Cell Wall Synthesis: Many antibiotics that are effective against Gram-positive bacteria target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This compound may interfere with one or more enzymatic steps in this pathway, leading to a weakened cell wall and eventual cell lysis.

  • Inhibition of Protein Synthesis: The intricate machinery of bacterial protein synthesis is another common target for antibiotics. This compound could potentially bind to the bacterial ribosome, interfering with the translation of messenger RNA into proteins, thereby halting essential cellular processes.

  • Inhibition of DNA Replication and Repair: Disruption of DNA replication and repair mechanisms is a potent way to kill bacteria. This compound might inhibit key enzymes involved in these processes, such as DNA gyrase or topoisomerase, leading to DNA damage and cell death.

The following diagram illustrates a hypothetical workflow for investigating these potential mechanisms of action.

G cluster_0 Mechanism of Action Investigation Workflow cluster_1 Hypothesis Testing A This compound B Gram-Positive Bacterium (e.g., S. aureus) A->B C Observe Phenotypic Changes (e.g., cell morphology, growth inhibition) B->C D Cell Wall Synthesis Inhibition Assays (e.g., peptidoglycan synthesis assay) C->D E Protein Synthesis Inhibition Assays (e.g., in vitro translation assay) C->E F DNA Replication/Repair Inhibition Assays (e.g., DNA gyrase inhibition assay) C->F G Identify Molecular Target(s) D->G E->G F->G H Elucidate Signaling Pathway Disruption G->H G cluster_0 Hypothetical Signaling Pathway Disruption by this compound A This compound B Inhibition of Peptidoglycan Synthesis A->B C Accumulation of Cell Wall Precursors B->C D Activation of Two-Component Signal Transduction Systems (e.g., VraSR, LiaFSR) C->D E Upregulation of Cell Wall Stress Regulon D->E F Deregulation of Autolysins E->F G Cell Lysis F->G G cluster_0 MIC Determination Workflow A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kigamicin C for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Kigamicin C in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For initial experiments, a broad concentration range is recommended to determine the approximate half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). Based on available data, this compound has shown cytotoxic effects in the nanomolar to low micromolar range. A suggested starting range is a 7-point logarithmic dilution series from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

Q2: What is the reported cytotoxic concentration of this compound?

A2: The cytotoxic concentration of this compound can vary depending on the cell line and experimental conditions. In human myeloma cells, this compound has been reported to induce necrosis with a CC50 of approximately 100 nM.[1]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in solvents such as DMSO, DMF, ethanol, and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity. Store the stock solution at -20°C for long-term stability.

Q4: What is the primary mechanism of cell death induced by this compound?

A4: this compound has been shown to induce necrosis in human myeloma cells.[1] It has also been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

Q5: Which cytotoxicity assay is most suitable for evaluating the effects of this compound?

A5: The choice of assay depends on the specific research question.

  • MTT or WST-8 assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell viability and proliferation.

  • Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to membrane disruption, which is characteristic of necrosis.

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, providing detailed information on the mode of cell death.

Troubleshooting Guides

Problem 1: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects.

  • Recommended Solution:

    • Ensure a homogenous cell suspension before and during seeding.

    • Use a calibrated multichannel pipette for consistency.

    • Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

Problem 2: No significant cytotoxicity observed at expected concentrations.

  • Potential Cause: Compound inactivity, low concentration, inappropriate assay choice, or cell line resistance.

  • Recommended Solution:

    • Confirm the bioactivity of your this compound batch with a positive control cell line known to be sensitive.

    • Increase the concentration range and/or the incubation time.

    • Ensure the chosen assay is appropriate for the expected mechanism of action (e.g., use an LDH assay if necrosis is anticipated).

    • Consider that the cell line you are using may be resistant to this compound.

Problem 3: High background signal in the assay.

  • Potential Cause: Contaminated reagents, inappropriate assay incubation times, or high spontaneous cell death.

  • Recommended Solution:

    • Use fresh, sterile reagents.

    • Optimize incubation times to minimize background signal.

    • For LDH assays, a high background may indicate a high rate of spontaneous cell death. Ensure gentle handling of cells during the experiment.

Problem 4: Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Potential Cause: The compound may have different effects on cell metabolism and membrane integrity.

  • Recommended Solution:

    • If you observe a decrease in the MTT assay (metabolic activity) but no significant LDH release (membrane integrity), it may suggest that this compound is inducing cytostatic effects or apoptosis rather than necrosis in your specific cell model.

    • It is recommended to use multiple assays to get a comprehensive understanding of the compound's effects. An apoptosis-specific assay, such as measuring caspase-3/7 activity, can help clarify the cell death pathway.

Data Presentation

Table 1: Reported Cytotoxicity of this compound

Cell LineAssay TypeEndpointConcentration (approx.)Reference
Human Myeloma CellsWST-8CC50100 nM[1]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Caspase-3/7 Activation Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.

  • Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent (containing a luminogenic substrate) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, which is a hallmark of apoptosis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_kigamicin Add this compound Dilutions incubate_24h->add_kigamicin incubate_treatment Incubate (24-72h) add_kigamicin->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay ldh_assay LDH Assay incubate_treatment->ldh_assay caspase_assay Caspase Assay incubate_treatment->caspase_assay read_plate Read Plate (Absorbance/Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate_viability Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50/CC50 calculate_viability->determine_ic50 end End determine_ic50->end End Kigamicin_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm kigamicin_c This compound pi3k PI3K kigamicin_c->pi3k Inhibits necrosis Necrosis kigamicin_c->necrosis Induces akt Akt pi3k->akt Activates p_akt p-Akt akt->p_akt Phosphorylation cell_survival Cell Survival & Proliferation p_akt->cell_survival Promotes p_akt->necrosis Inhibits

References

Technical Support Center: Overcoming Kigamicin C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Kigamicin C in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research and development activities.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous solutions.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Root Cause: this compound is a hydrophobic molecule with poor water solubility[1]. Direct dissolution in aqueous solutions is generally not feasible.

  • Solution:

    • Primary Dissolution in Organic Solvent: First, dissolve this compound in an appropriate organic solvent to create a high-concentration stock solution. Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol[1][2].

    • Serial Dilution: Serially dilute the stock solution in your aqueous buffer to achieve the desired final concentration.

    • Vortexing/Sonication: If precipitation occurs upon dilution, gentle vortexing or brief sonication may help to redissolve the compound.

Issue 2: My this compound solution, initially clear in organic solvent, precipitates upon dilution into my aqueous cell culture medium.

  • Root Cause: The final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the hydrophobic this compound. This is a common phenomenon for lipophilic compounds.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Decrease final concentration of this compound start->step1 step2 Increase final concentration of co-solvent (e.g., DMSO) step1->step2 Precipitate remains end_s Solution Stable step1->end_s Precipitate dissolves step3 Consider using a solubilizing agent (e.g., surfactant) step2->step3 Precipitate remains/Cell toxicity observed step2->end_s Precipitate dissolves step4 Explore formulation with cyclodextrins step3->step4 Precipitate remains step3->end_s Precipitate dissolves step4->end_s Precipitate dissolves end_f Further Optimization Needed step4->end_f Precipitate remains

    Caption: Troubleshooting workflow for precipitation issues.

  • Detailed Solutions:

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is sufficient to maintain solubility, but low enough to avoid cytotoxicity. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v)[3][4].

    • Use of Surfactants: Consider the addition of a biocompatible, non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous medium. A common starting concentration is 0.1% (v/v).

    • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of this compound.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[5][6]. Beta-cyclodextrins and their derivatives are commonly used for this purpose.

Issue 3: I am observing inconsistent results in my biological assays.

  • Root Cause: This could be due to the precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.

  • Solution:

    • Visual Inspection: Before and during your experiment, visually inspect your assay plates or tubes for any signs of precipitation.

    • Solubility Confirmation: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific aqueous medium under your experimental conditions.

    • Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid potential degradation or precipitation over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a this compound stock solution?

A1: this compound is soluble in several organic solvents. The most commonly used are DMSO, DMF, ethanol, and methanol[1][2]. For cell-based assays, DMSO is often preferred due to its miscibility with water and relatively low toxicity at low concentrations.

Q2: What is the maximum recommended concentration of organic solvents in cell culture media?

A2: The tolerance of cell lines to organic solvents can vary. However, as a general guideline, the final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid significant cytotoxic effects[3][4]. For ethanol and methanol, it is also recommended to keep the final concentration below 0.5% (v/v)[3][4]. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q3: Can I store my this compound stock solution? If so, under what conditions?

A3: Yes, you can store your this compound stock solution. For long-term storage, it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light.

Q4: Are there any advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: For in vivo applications, where direct injection of organic solvents may be problematic, several advanced formulation strategies can be employed. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and bioavailability[7][8][9].

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate[10][11].

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, which can carry the hydrophobic drug.

Quantitative Data

Table 1: Solubility Profile of this compound

SolventSolubilityReference(s)
WaterPoor[1]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]

Table 2: Recommended Maximum Final Concentrations of Common Organic Solvents in Cell Culture Media

SolventMaximum Recommended Final Concentration (v/v)Reference(s)
DMSO≤ 0.5%[3][4]
Ethanol≤ 0.5%[3][4]
Methanol≤ 0.5%[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 809.8 g/mol ). For 1 mL of a 10 mM solution, you will need 8.098 mg of this compound.

    • Weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.

    • Add the corresponding volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your sterile aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: When diluting, add the this compound stock solution to the aqueous medium and immediately vortex gently to ensure proper mixing and minimize precipitation. Avoid adding the aqueous medium to the concentrated stock solution.

    • Ensure the final concentration of DMSO in your working solutions is below the cytotoxic level for your specific cell line (generally ≤ 0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.

    • Use the freshly prepared working solutions for your experiments immediately.

Signaling Pathway

This compound is known to exert its anti-cancer effects, particularly under nutrient-deprived conditions, through the inhibition of the PI3K/Akt/mTOR signaling pathway. A related compound, Kigamicin D, has been shown to block the activation of Akt[7][12]. This pathway is crucial for cell survival, proliferation, and metabolism.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Apoptosis Apoptosis Bad->Apoptosis Kigamicin_C This compound Kigamicin_C->Akt Inhibits Activation

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

References

How to address experimental variability with Kigamicin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kigamicin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing experimental variability and to offer troubleshooting support for common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antitumor antibiotic that exhibits selective cytotoxicity towards cancer cells under nutrient-deprived conditions.[1][2] Its proposed mechanism of action is the blockade of Protein Kinase B (PKB/Akt) activation, which is a key survival pathway for cancer cells experiencing nutrient starvation.[1]

Q2: Why is this compound significantly more potent under nutrient starvation?

Cancer cells in a tumor microenvironment often face limited nutrient availability. To survive, they upregulate survival signaling pathways, such as the PI3K/Akt pathway.[3][4] this compound's ability to inhibit Akt activation specifically targets this survival mechanism, leading to cell death in nutrient-starved cancer cells at concentrations 100 times lower than those required in nutrient-rich conditions.[1][2]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide). It has poor water solubility.[1] For cell-based assays, DMSO is the most commonly used solvent.

Q4: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C.[1] It is recommended to prepare high-concentration stock solutions in an anhydrous solvent like DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and prevent degradation from moisture.[5]

Troubleshooting Guide

Issue 1: Inconsistent or No Selective Cytotoxicity Observed

A common challenge is failing to observe the expected potent cytotoxic effect of this compound in nutrient-starved conditions compared to nutrient-rich conditions.

Possible Causes and Solutions:

  • Improper Nutrient Starvation Protocol: The degree and duration of nutrient deprivation are critical.

    • Solution: Ensure your nutrient-deprived medium (NDM) is correctly formulated. A typical NDM lacks glucose, amino acids, and serum. Refer to the detailed "Experimental Protocols" section below for a standard NDM recipe and procedure. The duration of starvation prior to and during treatment should be optimized for your specific cell line, as tolerance to nutrient deprivation varies.

  • Cell Line-Specific Resistance: Not all cancer cell lines are equally sensitive to this compound or nutrient deprivation.

    • Solution: PANC-1 pancreatic cancer cells are a well-documented sensitive cell line.[1][2] If using a different cell line, it may be inherently resistant. Consider including PANC-1 as a positive control in your experiments. Additionally, some cell lines may not rely as heavily on the PI3K/Akt pathway for survival under nutrient stress.

  • Degraded this compound Stock Solution: this compound may degrade over time, especially with repeated freeze-thaw cycles or improper storage.

  • Sub-optimal Cell Health: Unhealthy cells may respond erratically to treatment.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent.

Issue 2: High Background Cytotoxicity in Nutrient-Rich Conditions

If you observe significant cell death in your nutrient-rich control group treated with this compound, consider the following:

Possible Causes and Solutions:

  • High Treatment Concentration: The concentration of this compound may be too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration range. While Kigamicin D has shown an IC50 of about 1 µg/mL in some mouse tumor cell lines in normal culture, the concentration for this compound should be empirically determined for your cell line.[2]

  • Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that may not be related to their primary mechanism of action.[6]

    • Solution: Use the lowest effective concentration that demonstrates selective cytotoxicity under nutrient-starved conditions. Currently, there is limited public information on the specific off-target effects of this compound.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is at a non-toxic level (typically below 0.5% for DMSO).

Data Presentation

Table 1: Reported Activity of Kigamicins

CompoundCell LineConditionActivityReference
This compoundPANC-1Nutrient-Starved100x more potent than in normal culture[1]
Kigamicin DPANC-1Nutrient-Starved vs. Nutrient-RichPreferential cytotoxicity[7][8]
Kigamicin DVarious Mouse Tumor Cell LinesNormal CultureIC50 of ~1 µg/mL[2]
Kigamicins A, B, C, DPANC-1Nutrient-StarvedInhibited cell survival[2]

Note: Specific IC50 values for this compound under both nutrient-rich and starved conditions across a panel of cell lines are not extensively documented in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -80°C to minimize degradation. For short-term use (up to one week), an aliquot can be stored at -20°C.

  • Usage: Thaw an aliquot rapidly and dilute it to the final working concentration in the appropriate pre-warmed cell culture medium immediately before adding it to the cells.

Nutrient Starvation and Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow in their standard complete medium for 24 hours.

  • Induction of Nutrient Starvation:

    • Carefully aspirate the complete medium.

    • Wash the cells once with sterile Phosphate Buffered Saline (PBS).

    • Add the appropriate medium to the wells:

      • Nutrient-Rich Group: Add fresh complete medium.

      • Nutrient-Starved Group: Add Nutrient-Deprived Medium (NDM). A common formulation for NDM consists of a basal salt solution (e.g., Earle's Balanced Salt Solution) supplemented with vitamins, but lacking glucose, amino acids, and serum.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in both complete medium and NDM.

    • Add the this compound-containing media to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) for both nutrient-rich and nutrient-starved conditions.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Quantify cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain followed by imaging or flow cytometry.[9][10][11][12]

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each condition (nutrient-rich and nutrient-starved).

    • Determine the IC50 values for this compound under both conditions.

Visualizations

Kigamicin_C_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) E Treat with this compound (Nutrient-Rich vs. Starved) A->E B Culture Cancer Cells to Logarithmic Phase C Seed Cells in 96-well Plate B->C D Induce Nutrient Starvation (Wash and replace medium) C->D D->E F Incubate (e.g., 24-72h) E->F G Assess Cell Viability (e.g., MTT, MTS) F->G H Calculate % Viability G->H I Determine IC50 Values H->I

Caption: Workflow for assessing this compound cytotoxicity.

Kigamicin_C_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt (PKB) Cell_Survival Cell Survival pAkt->Cell_Survival Apoptosis Apoptosis pAkt->Apoptosis Kigamicin_C This compound Kigamicin_C->pAkt inhibits activation

Caption: this compound inhibits the PI3K/Akt survival pathway.

References

Technical Support Center: Enhancing the In Vitro Efficacy of Kigamicin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kigamicin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound, a novel antitumor antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions.[1][2] Its proposed mechanism of action involves the blockade of aPKB/Akt (Protein Kinase B) activation, which is a critical signaling pathway for cell survival, especially when nutrients are limited.[2] By inhibiting Akt activation, this compound effectively targets the tolerance of cancer cells to nutrient deprivation, a state often found in the tumor microenvironment.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound has poor water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF). For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Stock solutions should be stored at -20°C for long-term stability.

Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation is a common issue with hydrophobic compounds like this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[3] A serial dilution approach can also be helpful. Instead of a single large dilution, perform intermediate dilutions in the culture medium. Always add the this compound solution to the medium while vortexing or mixing to ensure rapid and even dispersion.[3]

Q4: I am not observing the expected level of cytotoxicity. What are some potential reasons?

A4: Several factors could contribute to lower-than-expected efficacy:

  • Nutrient Conditions: The cytotoxic effect of this compound is significantly more potent under nutrient-deprived conditions.[1][2] Ensure your experimental setup mimics a nutrient-starved environment if you aim to observe its maximal effect.

  • Cell Line Specificity: The sensitivity to this compound can vary between different cancer cell lines. Pancreatic cancer cell lines, such as PANC-1, have been shown to be particularly sensitive.[1]

  • Compound Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Cell Seeding Density: The number of cells seeded in your assay can influence the outcome. High cell densities might require higher concentrations of the compound to elicit a cytotoxic response.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in cytotoxicity assays. Inconsistent cell seeding, compound precipitation, or edge effects in the microplate.Ensure a homogenous cell suspension before and during seeding. Prepare fresh dilutions of this compound for each experiment and visually inspect for precipitates. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation from the experimental wells.[4]
Low signal or absorbance values in a colorimetric assay (e.g., MTT). Insufficient incubation time, low metabolic activity of cells, or cell detachment.Optimize the incubation time with the reagent (e.g., MTT) for your specific cell line. Ensure that the cells are healthy and metabolically active before adding the compound. For weakly adherent cells, consider using a different assay or pre-coating the plates.
This compound appears to be inactive against the chosen cell line. The cell line may be resistant or the experimental conditions are not optimal.Verify the efficacy of your this compound stock on a sensitive control cell line (e.g., PANC-1). Crucially, compare the cytotoxicity in nutrient-rich versus nutrient-deprived media, as the latter is known to enhance this compound's effect.[1]
Inconsistent results when combining this compound with other drugs. The timing of drug addition, the ratio of the drugs, or antagonistic interactions.Optimize the schedule of administration (e.g., sequential vs. co-administration). Perform a dose-matrix experiment to identify synergistic, additive, or antagonistic interactions across a range of concentrations for both drugs.

Strategies to Enhance Efficacy

The efficacy of this compound in vitro can potentially be enhanced through several strategic approaches. These strategies are based on its known mechanism of action and general principles of cancer therapy.

Nutrient Deprivation Mimicry

The most direct way to enhance this compound's efficacy is to conduct experiments under nutrient-deprived conditions, which mimics the tumor microenvironment and exploits the drug's "anti-austerity" mechanism.

Combination Therapy

Combining this compound with other anticancer agents can lead to synergistic effects, potentially allowing for lower effective doses and overcoming resistance. The choice of combination agent should be rational and based on targeting complementary pathways.

  • Inhibitors of Parallel Survival Pathways: Since this compound inhibits the Akt pathway, cancer cells might compensate by upregulating other survival pathways, such as the MAPK/ERK pathway. Combining this compound with a MEK or ERK inhibitor could create a more potent cytotoxic effect.

  • Inducers of Cellular Stress: Agents that induce endoplasmic reticulum (ER) stress or oxidative stress could sensitize cancer cells to the effects of this compound.

  • Standard Chemotherapeutic Agents: Combining this compound with conventional chemotherapies (e.g., gemcitabine for pancreatic cancer) could enhance the overall therapeutic window.

Quantitative Data Presentation for Combination Studies

When evaluating combination therapies, it is crucial to determine whether the observed effect is synergistic, additive, or antagonistic. This can be assessed using models like the Bliss independence or Loewe additivity model.[5][6] The results can be summarized in a table as follows:

Table 1: Example of a Combination Index (CI) Table for this compound and a MEK Inhibitor

This compound (nM)MEK Inhibitor (nM)Fractional Effect (Fa)Combination Index (CI)Interaction
501000.550.85Synergy
502000.700.70Synergy
1001000.650.90Slight Synergy
1002000.850.60Strong Synergy
Note: This table presents hypothetical data for illustrative purposes. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a standard procedure to assess the cytotoxicity of this compound on a cancer cell line (e.g., PANC-1).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • PANC-1 cells (or other cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Nutrient-deprived medium (e.g., DMEM without glucose and serum)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the appropriate culture medium (complete or nutrient-deprived) to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: After 24 hours of incubation, carefully aspirate the medium from the wells. Add 100 µL of the prepared this compound dilutions or control medium to the respective wells. For nutrient-deprivation studies, switch to the nutrient-deprived medium at this step.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for another 4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway and Workflow Diagrams

Kigamicin_C_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Nutrient_Deprivation Nutrient Deprivation (e.g., Glucose, Amino Acids) PI3K PI3K Nutrient_Deprivation->PI3K activates Akt Akt (PKB) PI3K->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Tolerance to Starvation Downstream_Effectors->Cell_Survival promotes Kigamicin_C This compound Kigamicin_C->Akt blocks activation

Caption: Proposed mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Seeding 1. Seed Cancer Cells (96-well plate) Add_Compound 3. Add Compound(s) to Cells Cell_Seeding->Add_Compound Compound_Prep 2. Prepare this compound and/or Combination Drug Serial Dilutions Compound_Prep->Add_Compound Incubate 4. Incubate (24-72 hours) Add_Compound->Incubate MTT_Assay 5. Perform MTT Assay Incubate->MTT_Assay Read_Plate 6. Read Absorbance (570 nm) MTT_Assay->Read_Plate Data_Analysis 7. Analyze Data (% Viability, IC50, CI) Read_Plate->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

References

Technical Support Center: Improving the Stability of Kigamicin C in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Kigamicin C during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMF, DMSO, ethanol, and methanol. For cell-based assays, DMSO is commonly used. However, it is crucial to keep the final DMSO concentration in your experimental medium low (typically below 0.5%) to avoid solvent-induced toxicity.

Q2: How should I store my this compound stock solution?

A2: For long-term stability of four years or more, this compound solid should be stored at -20°C.[1] Once dissolved, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.

Q3: I am observing a loss of this compound activity in my multi-day cell culture experiment. What could be the cause?

A3: Loss of activity in prolonged experiments can be due to several factors, including chemical degradation in the culture medium, metabolism by the cells, or adsorption to plasticware. The complex polyketide structure of this compound contains moieties, such as esters and multiple hydroxyl groups, that can be susceptible to hydrolysis or oxidation under physiological conditions (37°C, aqueous buffered medium). It is advisable to perform a stability test of this compound in your specific cell culture medium over the time course of your experiment.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: The stability of polyketides can be pH-dependent. The ester linkages in the this compound structure may be susceptible to hydrolysis under acidic or alkaline conditions. It is recommended to maintain the pH of your experimental solutions within a physiological range (e.g., pH 7.2-7.4) unless the experimental design requires otherwise.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous media. Low aqueous solubility.- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.- Add the stock solution to the medium slowly while vortexing.- Pre-warm the aqueous medium to 37°C before adding the compound.- If compatible with the experiment, consider using a solubilizing agent like cyclodextrin.
Inconsistent results between experiments. Degradation of this compound stock solution.- Prepare fresh stock solutions from solid material.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light at -80°C.
Loss of biological activity over time in cell culture. Instability in cell culture medium at 37°C.- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).- For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.- Evaluate for potential metabolism by the cell line being used.
Discoloration of this compound solution. Oxidative degradation or photodegradation.- Prepare solutions fresh before use.- Store solutions in amber vials or protect from light.- Consider degassing solvents to remove dissolved oxygen.- If permissible for the experiment, add an antioxidant to the vehicle.

Quantitative Stability Data

Disclaimer: The following table presents hypothetical stability data for this compound under forced degradation conditions for illustrative purposes, as specific experimental data is not publicly available. These values are based on the expected behavior of complex polyketide structures.

Condition Parameter Value Percent Degradation (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours at 60°C25%
Alkaline Hydrolysis 0.1 M NaOH2 hours at RT40%
Oxidative Degradation 3% H₂O₂24 hours at RT15%
Thermal Degradation Solid State48 hours at 80°C10%
Photodegradation Solution (in MeOH)24 hours exposure to UV light (254 nm)30%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Amber HPLC vials

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the pre-warmed experimental buffer.

  • Immediately take a "time zero" sample by transferring an aliquot to an HPLC vial and storing it at -80°C.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C) in the dark.

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and store them at -80°C until analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound

  • DMSO, Methanol (HPLC grade)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with DAD or MS detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Dissolve this compound in methanol and expose to UV light (254 nm) for 24 hours. Keep a control sample in the dark.

  • Analyze all stressed samples and a control sample by HPLC-DAD/MS to compare the chromatograms and identify degradation peaks.

Visualizations

Signaling Pathway

This compound is known to exert its anti-cancer effects by inhibiting the activation of the Akt signaling pathway, which is crucial for cell survival and proliferation.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Survival Cell Survival, Proliferation, Growth Downstream->Survival KigamicinC This compound KigamicinC->Akt Inhibition of Activation Experimental_Workflow start Start: Prepare this compound Stock Solution (in DMSO) prep_media Prepare Cell Culture Medium with this compound start->prep_media time_zero Collect Time 0 Sample (for HPLC analysis) prep_media->time_zero incubate Incubate with Cells (e.g., 24, 48, 72 hours at 37°C) prep_media->incubate hplc_analysis Analyze Supernatant by Stability-Indicating HPLC time_zero->hplc_analysis collect_samples Collect Supernatant at Each Time Point incubate->collect_samples bio_assay Perform Biological Assay (e.g., Viability, Western Blot) incubate->bio_assay collect_samples->hplc_analysis data_analysis Correlate Biological Activity with Compound Stability bio_assay->data_analysis hplc_analysis->data_analysis end End: Conclude Stability Profile data_analysis->end

References

Avoiding degradation of Kigamicin C during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Kigamicin C in experimental settings to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

Unexpected experimental results, such as a loss of biological activity, may be attributable to the degradation of this compound. The following table summarizes potential causes of degradation and provides recommended actions to mitigate these issues.

Observation Potential Cause of Degradation Recommended Action Preventative Measures
Reduced or no biological activity in a freshly prepared solution.Solvent-Induced Degradation: this compound may be unstable in certain aqueous solutions or buffers over time.Verify the biological activity of a freshly prepared stock solution in a control experiment. Prepare fresh dilutions in aqueous buffers immediately before use.Prepare stock solutions in anhydrous DMSO or ethanol. Minimize the time this compound is in an aqueous environment.
Loss of activity in stored solutions.Improper Storage: Extended storage at temperatures above -20°C or exposure to light can lead to degradation.Discard the old solution and prepare a fresh one from a new solid aliquot.Store stock solutions at -20°C or lower in light-protecting vials. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analytical analyses (e.g., HPLC, LC-MS).Chemical Degradation: Exposure to incompatible pH, reactive chemicals, or light may have altered the chemical structure.Analyze a fresh sample of this compound to confirm its purity. If degradation is suspected, perform stability studies under your specific experimental conditions.Avoid strongly acidic or basic conditions. Protect solutions from light. Ensure all reagents and solvents are of high purity and free of contaminants.
Inconsistent results between experimental replicates.Incomplete Solubilization or Precipitation: this compound has poor water solubility and may precipitate out of aqueous solutions, leading to inaccurate concentrations.Visually inspect solutions for any precipitate. Briefly centrifuge vials to ensure any material on the cap is collected.[1] If solubility issues are suspected, consider using a co-solvent or a different formulation approach.Ensure complete dissolution in the initial organic solvent before further dilution into aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored as a solid at -20°C for long-term stability of up to at least 4 years.[2] Stock solutions should also be stored at -20°C in tightly sealed, light-protected vials. It is advisable to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[2][3] It has poor solubility in water.[3]

Q3: How should I prepare working solutions of this compound for my cell-based assays?

A3: First, prepare a concentrated stock solution in an appropriate anhydrous organic solvent like DMSO or ethanol. For cell-based assays, this stock solution can then be serially diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically <0.5%). Prepare these working solutions fresh for each experiment to avoid potential degradation in aqueous media.

Q4: Can I expose solutions of this compound to light?

A4: As a general precaution for complex organic molecules, it is recommended to protect solutions of this compound from direct light exposure to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.

Q5: My experiment requires incubation at 37°C for an extended period. Is this compound stable under these conditions?

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. A brief, gentle sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for treating cells with this compound while minimizing the risk of degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution in DMSO prep_working Serially dilute stock solution in culture medium prep_stock->prep_working Immediate use treat_cells Replace medium with This compound-containing medium prep_working->treat_cells seed_cells Seed cells and allow to adhere overnight seed_cells->treat_cells incubate Incubate for desired duration (protect from light) treat_cells->incubate assay Perform downstream biological assay incubate->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Experimental workflow for cell-based assays with this compound.

Visualizing Potential Degradation and Troubleshooting

The following diagrams illustrate a hypothetical degradation pathway and a logical troubleshooting workflow.

Hypothetical Degradation Pathway of this compound

While the exact degradation pathway of this compound is not publicly documented, complex polyketides are often susceptible to hydrolysis or oxidation, especially in aqueous environments. This diagram illustrates a plausible, though hypothetical, degradation process.

G Kigamicin_C This compound (Active) Hydrolysis Hydrolysis (e.g., in aqueous buffer) Kigamicin_C->Hydrolysis Oxidation Oxidation (e.g., exposure to air/light) Kigamicin_C->Oxidation Degraded_Product_1 Hydrolyzed Product (Inactive) Hydrolysis->Degraded_Product_1 Degraded_Product_2 Oxidized Product (Inactive) Oxidation->Degraded_Product_2

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Logic for Loss of Activity

If you observe a loss of this compound's biological activity, this flowchart can guide your troubleshooting process.

G start Start: Loss of this compound activity observed check_stock Is the stock solution old or frequently thawed? start->check_stock prep_new_stock Prepare a fresh stock solution from a new solid aliquot check_stock->prep_new_stock Yes check_working Was the working solution prepared fresh? check_stock->check_working No end Problem Resolved prep_new_stock->end prep_new_working Prepare fresh working dilutions immediately before use check_working->prep_new_working No check_conditions Are experimental conditions (e.g., pH, temp) appropriate? check_working->check_conditions Yes prep_new_working->end stability_study Conduct a stability study under experimental conditions check_conditions->stability_study Uncertain contact_support Contact Technical Support check_conditions->contact_support No stability_study->contact_support

Caption: Troubleshooting flowchart for loss of this compound activity.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Kigamicin C and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two antitumor antibiotics: the investigational agent Kigamicin C and the widely used chemotherapeutic drug Doxorubicin. This comparison is supported by experimental data and methodologies to assist researchers in understanding the distinct and overlapping pathways through which these compounds exert their cytotoxic effects.

Overview of Action

Doxorubicin, a well-established anthracycline antibiotic, employs a multi-pronged approach to induce cancer cell death. Its primary mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to widespread cellular damage. In contrast, this compound, a novel oxazole-containing antibiotic, exhibits a more targeted mechanism. It demonstrates selective cytotoxicity against cancer cells under nutrient-deprived conditions, a state common in the tumor microenvironment, by inhibiting the pro-survival Akt signaling pathway.

Cytotoxicity Profile

The cytotoxic potency of both agents has been evaluated across various cancer cell lines. Doxorubicin exhibits broad-spectrum activity, while this compound's efficacy is notably enhanced under conditions of nutrient starvation.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineConditionIC50 (µM)Reference
Doxorubicin HeLa (Cervical Cancer)Standard2.92 ± 0.57[1]
MCF-7 (Breast Cancer)Standard2.50 ± 1.76[1]
HepG2 (Liver Cancer)Standard12.18 ± 1.89[1]
A549 (Lung Cancer)Standard> 20[1]
PC3 (Prostate Cancer)Standard2.64[2]
HCT116 (Colon Cancer)Standard24.30[2]
This compound PANC-1 (Pancreatic Cancer)Nutrient-Rich~10 µg/mL (~12.3 µM)[3]
PANC-1 (Pancreatic Cancer)Nutrient-Deprived~0.1 µg/mL (~0.123 µM)[3]

Note: IC50 values for Doxorubicin can vary significantly based on the duration of exposure and the specific assay conditions. The data for this compound is based on studies of the kigamicin class of compounds, where it was noted that kigamicins inhibit PANC-1 cell survival at a 100-times lower concentration under nutrient starvation[3].

Detailed Mechanisms of Action

Doxorubicin: A Multi-Target Agent

Doxorubicin's anticancer activity is attributed to three primary mechanisms[4][5]:

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure. This physical obstruction interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Poisoning: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. By preventing the re-ligation of the DNA strands, Doxorubicin leads to the accumulation of double-strand breaks, a highly cytotoxic lesion[4][5].

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, a process that generates superoxide radicals and hydrogen peroxide. This surge in ROS leads to oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA[6][7][8][9][10].

Doxorubicin_Mechanism cluster_nucleus Nucleus Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Stabilizes Cleavage Complex Mito Mitochondria Dox->Mito Redox Cycling CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Damage Response TopoII->DNA Induces Double-Strand Breaks ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage CellMembrane Cellular Membranes ROS->CellMembrane Lipid Peroxidation Mito->ROS Apoptosis Apoptosis CellMembrane->Apoptosis CellCycleArrest->Apoptosis

Figure 1. Doxorubicin's multi-faceted mechanism of action.
This compound: Targeting Cancer Cell Metabolism

This compound's mechanism is uniquely tailored to the metabolic state of cancer cells. In the nutrient-poor environment of a tumor, cancer cells often become reliant on survival pathways like the one mediated by the serine/threonine kinase Akt (also known as Protein Kinase B).

  • Inhibition of Akt Activation: Under nutrient starvation, Akt is typically activated, promoting cell survival and inhibiting apoptosis. This compound is proposed to block the activation of Akt, thereby preventing the phosphorylation of its downstream targets[11][12]. This targeted inhibition under nutrient stress leads to selective cancer cell death, while sparing cells in nutrient-rich environments.

KigamicinC_Mechanism NutrientStarvation Nutrient Starvation Akt Akt (PKB) NutrientStarvation->Akt Activates Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits KigC This compound KigC->Akt Blocks Activation

Figure 2. this compound's targeted inhibition of the Akt survival pathway.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The half-maximal inhibitory concentration (IC50) is determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin for 48-72 hours. For this compound, parallel experiments should be conducted in standard nutrient-rich media and nutrient-deprived media.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Serial Drug Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add DMSO to Dissolve Formazan E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

References

Validating the anti-cancer effects of Kigamicin C in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer effects of Kigamicin C and its analogs, with a focus on validating its efficacy in various cancer cell lines. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes the known activities of the Kigamicin family of compounds, particularly Kigamicin D, to provide a framework for experimental validation. Detailed protocols for key assays are provided to support further research.

Introduction to Kigamicins

Kigamicins are a family of novel antitumor antibiotics (A, B, C, D, and E) isolated from the culture broth of Amycolatopsis sp.[1][2] A notable characteristic of these compounds is their selective and potent cytotoxic activity against cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][3][4] Kigamicins A, B, C, and D have been shown to inhibit the survival of PANC-1 human pancreatic cancer cells at concentrations 100 times lower under nutrient starvation compared to normal culture conditions.[1][2]

Data Presentation: Comparative Cytotoxicity

Due to the limited availability of specific IC50 values for this compound, the following tables are presented as a template for organizing and comparing experimental data once obtained. The data for Kigamicin D, a well-studied analog, is included for reference.

Table 1: Comparative IC50 Values of Kigamicin Analogs in PANC-1 Cells

CompoundConditionIC50 (µg/mL)
This compound Nutrient-RichData not available
Nutrient-StarvedData not available
Kigamicin D Nutrient-Rich>10
Nutrient-Starved~0.1
Doxorubicin Nutrient-RichReference value
Nutrient-StarvedReference value

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

This table is a template for presenting experimentally determined IC50 values for this compound against a panel of cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Reference)
HeLa Cervical CancerExperimental DataReference Value
MCF-7 Breast CancerExperimental DataReference Value
A549 Lung CancerExperimental DataReference Value
PANC-1 Pancreatic CancerExperimental DataReference Value
K562 LeukemiaExperimental DataReference Value

Apoptosis and Cell Cycle Analysis

Table 3: Apoptosis Induction by this compound (Hypothetical Data)

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
HeLa ControlExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental Data
MCF-7 ControlExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental Data

Table 4: Cell Cycle Analysis of this compound-Treated Cells (Hypothetical Data)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HeLa ControlExperimental DataExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental DataExperimental Data
MCF-7 ControlExperimental DataExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental DataExperimental Data

Signaling Pathways

The primary mechanism of action for Kigamicin D has been identified as the inhibition of the Akt signaling pathway, which is crucial for cell survival, particularly under nutrient-starved conditions.[3][4] It is hypothesized that this compound may act through a similar pathway.

Kigamicin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Kigamicin_C This compound Kigamicin_C->Akt Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (at its IC50 concentration) for a specified time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (at its IC50 concentration) for the desired duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The relative proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.

Experimental Workflow

The following diagram outlines a typical workflow for validating the anti-cancer effects of a compound like this compound.

Experimental_Workflow Start Start: Select Cell Lines Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion: Validate Effects Data_Analysis->Conclusion

Caption: General workflow for experimental validation.

Conclusion

While direct and extensive data on the anti-cancer effects of this compound are currently lacking in the scientific literature, the information available for the broader Kigamicin family, particularly Kigamicin D, provides a strong rationale for its investigation as a potential therapeutic agent. The unique property of enhanced cytotoxicity under nutrient-starved conditions makes this compound a compelling candidate for targeting solid tumors. The experimental protocols and frameworks provided in this guide are intended to facilitate the systematic validation of its anti-cancer properties, including its effects on cell viability, apoptosis, and cell cycle progression, and to elucidate its mechanism of action in various cancer cell lines. Further research is crucial to fully understand the therapeutic potential of this compound.

References

A Comparative Guide to the Preclinical Reproducibility of Kigamicin C

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The discovery of the kigamicin family of compounds, including Kigamicin C, introduced a novel "anti-austerity" strategy for cancer therapy, targeting the ability of cancer cells to survive under nutrient-deprived conditions. This guide provides a comprehensive overview of the preclinical data available for this compound and its more studied analog, Kigamicin D. Notably, a critical gap exists in the scientific literature regarding the independent reproduction of the initial promising findings. This analysis aims to present the existing data objectively, alongside a discussion of the challenges in assessing the reproducibility and comparative efficacy of these compounds.

I. Preclinical Efficacy of Kigamicins

The primary preclinical research on kigamicins was conducted by the discovering laboratory. While this compound was identified as a potent member of the family, subsequent in-vivo and detailed mechanistic studies predominantly focused on Kigamicin D.

In Vitro Cytotoxicity

Kigamicins A, B, C, and D demonstrated selective cytotoxicity against the human pancreatic cancer cell line PANC-1 under nutrient-starved conditions, with significantly lower efficacy in nutrient-rich environments.[1] This unique characteristic forms the basis of their proposed anti-austerity mechanism.

CompoundCell LineConditionIC50 (µg/mL)Reference
This compound PANC-1Nutrient-Deprived~0.01[1]
PANC-1Nutrient-Rich>1[1]
Kigamicin D PANC-1Nutrient-Deprived~0.01[1]
PANC-1Nutrient-Rich>1[1]
Various Mouse Tumor LinesNutrient-Rich~1[1]

In Vivo Antitumor Activity of Kigamicin D

Oral and subcutaneous administration of Kigamicin D was shown to suppress tumor growth in mouse xenograft models of human pancreatic cancer.[2][3] A follow-up study further investigated its efficacy across different tumor types, concluding that its most significant antitumor effect was specific to pancreatic cancer.[4]

Animal ModelTumor TypeTreatmentDosageTumor Growth InhibitionReference
Nude MiceHuman Pancreatic Cancer (PANC-1)OralNot SpecifiedStrong Suppression[2][3]
Nude MiceHuman Pancreatic Cancer (KP-1N)Oral100 mg/kgSignificant Inhibition[4]
Nude MiceHuman Lung Cancer (LX-1, DMS-273)Oral100 mg/kgWeak Antitumor Effect[4]
Nude MiceHuman Colon Cancer (DLD-1)Oral100 mg/kgNo Effect[4]
Syngeneic MiceMurine Colon Cancer (colon26)Oral100 mg/kgWeak Antitumor Effect[4]
Syngeneic MiceMurine IMC CarcinomaOralBroad RangeAugmentation of Tumor Growth[4]

II. Comparison with Alternative Therapies: An Indirect Assessment

A significant challenge in evaluating the preclinical potential of this compound is the absence of direct comparative studies against standard-of-care treatments or other investigational drugs. To provide context, the table below presents the preclinical efficacy of Kigamicin D alongside publicly available data for gemcitabine, a cornerstone chemotherapy for pancreatic cancer.

Disclaimer: The following data is not from a head-to-head comparison and is compiled from different studies. Direct comparison is therefore limited by variations in experimental conditions.

CompoundModelEfficacy MetricResultReference
Kigamicin D PANC-1 XenograftTumor Growth InhibitionStrong Suppression[2][3]
Gemcitabine Various Pancreatic Cancer XenograftsTumor Growth InhibitionDose-dependent Inhibition

III. Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are the methodologies for key experiments as described in the primary literature.

Nutrient Deprivation Cytotoxicity Assay

This assay is fundamental to identifying agents with anti-austerity properties.

  • Cell Seeding: Plate cancer cells (e.g., PANC-1) in 96-well plates at a suitable density and culture in a standard nutrient-rich medium (e.g., DMEM with 10% FBS) overnight.

  • Induction of Nutrient Deprivation: Wash the cells with phosphate-buffered saline (PBS). Replace the medium in a subset of wells with a nutrient-deprived medium (e.g., DMEM without glucose, amino acids, and serum). Maintain a control set of wells with the nutrient-rich medium.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to both nutrient-rich and nutrient-deprived wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the IC50 values for the compound under both nutrient-rich and nutrient-deprived conditions to determine its selective cytotoxicity.

Western Blot for Akt Phosphorylation

This experiment investigates the mechanism of action of kigamicins on the Akt signaling pathway.

  • Cell Culture and Treatment: Culture cancer cells to a suitable confluency. Induce nutrient starvation as described above in the presence or absence of the test compound for a specified duration.

  • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Normalization: Re-probe the membrane with an antibody for total Akt or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

IV. Visualizing the Science: Diagrams and Workflows

To aid in the understanding of the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Kigamicin's Proposed Mechanism of Action Nutrient Starvation Nutrient Starvation Akt Activation Akt Activation Nutrient Starvation->Akt Activation Cancer Cell Survival Cancer Cell Survival Akt Activation->Cancer Cell Survival Promotes This compound This compound Blockade of Akt Activation Blockade of Akt Activation This compound->Blockade of Akt Activation Inhibits Blockade of Akt Activation->Cancer Cell Survival Prevents G cluster_1 Experimental Workflow for Screening Actinomycetes Culture Library Actinomycetes Culture Library Screening for Selective Cytotoxicity Screening for Selective Cytotoxicity Actinomycetes Culture Library->Screening for Selective Cytotoxicity PANC-1 Cells PANC-1 Cells Nutrient-Rich Medium Nutrient-Rich Medium PANC-1 Cells->Nutrient-Rich Medium Nutrient-Deprived Medium Nutrient-Deprived Medium PANC-1 Cells->Nutrient-Deprived Medium Nutrient-Rich Medium->Screening for Selective Cytotoxicity Nutrient-Deprived Medium->Screening for Selective Cytotoxicity Identification of Kigamicins Identification of Kigamicins Screening for Selective Cytotoxicity->Identification of Kigamicins G cluster_2 Logical Relationships of Preclinical Studies Discovery & Isolation of Kigamicins (A-E) Discovery & Isolation of Kigamicins (A-E) In Vitro Cytotoxicity (this compound & D) In Vitro Cytotoxicity (this compound & D) Discovery & Isolation of Kigamicins (A-E)->In Vitro Cytotoxicity (this compound & D) In Vivo Efficacy (Kigamicin D) In Vivo Efficacy (Kigamicin D) In Vitro Cytotoxicity (this compound & D)->In Vivo Efficacy (Kigamicin D) Reproducibility Studies Reproducibility Studies In Vivo Efficacy (Kigamicin D)->Reproducibility Studies Gap in Literature Comparative Studies Comparative Studies In Vivo Efficacy (Kigamicin D)->Comparative Studies Gap in Literature

References

Kigamicin C: A Comparative Analysis of its Efficacy in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer agent Kigamicin C's efficacy in various pancreatic cancer models. Due to the limited availability of specific data for this compound, this analysis leverages data from its closely related analogue, Kigamicin D, as a representative of the Kigamicin family of compounds. The performance of Kigamicin is compared against standard-of-care chemotherapeutics for pancreatic cancer, including gemcitabine and the components of the FOLFIRINOX regimen (5-fluorouracil, irinotecan, and oxaliplatin).

Executive Summary

Kigamicin D has demonstrated potent and selective cytotoxic activity against pancreatic cancer cells, particularly under nutrient-deprived conditions that mimic the tumor microenvironment. This unique "anti-austerity" mechanism, which involves the inhibition of the Akt signaling pathway, presents a promising avenue for targeted cancer therapy. In preclinical models, Kigamicin D has shown significant tumor growth inhibition. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a thorough evaluation of Kigamicin's potential as a novel therapeutic agent for pancreatic cancer.

Comparative Efficacy: In Vitro Studies

The in vitro efficacy of Kigamicin D and standard chemotherapeutic agents was evaluated across various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented in the tables below. It is crucial to note that Kigamicin D exhibits significantly enhanced cytotoxicity under nutrient-deprived conditions.

Table 1: IC50 Values of Kigamicin D in PANC-1 Pancreatic Cancer Cells

CompoundConditionIC50
Kigamicin DNutrient-Rich (DMEM + 10% FCS)> 10 µg/mL
Kigamicin DNutrient-Deprived (NDM)~0.1 µg/mL

Table 2: Comparative IC50 Values of Standard Chemotherapeutics in Pancreatic Cancer Cell Lines

CompoundPANC-1MIA PaCa-2AsPC-1Capan-1
Gemcitabine48.55 ± 2.30 nM[1]25.00 ± 0.47 nM[1]11.51 nM[2]11.5 nM[3]
5-Fluorouracil2657 µM[4]4.63 µM[3]3.08 µM[3]0.22 µM[3]
Irinotecan (as SN-38)150 µg/mL (30 min exposure)400 µg/mL (30 min exposure)-0.040 ± 0.032 µM (72h exposure)[5]
Oxaliplatin> 600 µmol/L---

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.

In Vivo Efficacy: Xenograft Models

Studies utilizing human pancreatic cancer xenografts in immunodeficient mice have demonstrated the anti-tumor activity of Kigamicin D in a living organism.

Table 3: In Vivo Efficacy of Kigamicin D in Pancreatic Cancer Xenograft Models

ModelTreatmentDosing RegimenOutcome
PANC-1 XenograftKigamicin DOral administrationStrong antitumor effect[6]
Pancreatic Tumor XenograftsKigamicin DSubcutaneous and oral administrationStrongly suppressed tumor growth[7][8]

Mechanism of Action: Targeting the Akt Signaling Pathway

Kigamicin D exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often deregulated in pancreatic cancer.[7] Under the nutrient-starved conditions characteristic of the tumor microenvironment, cancer cells often activate the Akt pathway to survive. Kigamicin D has been observed to block this starvation-induced activation of Akt, leading to selective cancer cell death.[7]

Kigamicin_Mechanism cluster_0 Pancreatic Cancer Cell Nutrient_Deprivation Nutrient Deprivation (Tumor Microenvironment) PI3K PI3K Nutrient_Deprivation->PI3K activates Akt Akt PI3K->Akt activates Survival_Proliferation Cell Survival & Proliferation Akt->Survival_Proliferation promotes Kigamicin This compound/D Kigamicin->Akt inhibits activation

Caption: Mechanism of Kigamicin in Pancreatic Cancer Cells.

Experimental Protocols

In Vitro Cytotoxicity Assay under Nutrient Deprivation

This protocol is designed to assess the selective cytotoxicity of compounds against cancer cells under nutrient-starved conditions.

1. Cell Culture:

  • Human pancreatic cancer cell lines (e.g., PANC-1) are cultured in standard nutrient-rich medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

2. Preparation of Nutrient-Deprived Medium (NDM):

  • NDM is prepared using a glucose- and amino acid-free DMEM base, supplemented with pyruvate and necessary salts.

3. Cytotoxicity Assay:

  • Cells are seeded in 96-well plates in standard DMEM.

  • After cell attachment, the medium is replaced with either fresh DMEM (nutrient-rich condition) or NDM (nutrient-deprived condition).

  • Cells are then treated with a serial dilution of the test compound (e.g., Kigamicin D) and a vehicle control.

  • After a 24-72 hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTox™ Green Cytotoxicity Assay.

  • The IC50 values are calculated from the dose-response curves.

Cytotoxicity_Workflow cluster_conditions Experimental Conditions start Seed Pancreatic Cancer Cells media_change Replace Medium start->media_change treatment Add Test Compound (e.g., Kigamicin) media_change->treatment nutrient_rich Nutrient-Rich (DMEM) media_change->nutrient_rich nutrient_deprived Nutrient-Deprived (NDM) media_change->nutrient_deprived incubation Incubate (24-72h) treatment->incubation viability_assay Assess Cell Viability (e.g., MTT Assay) incubation->viability_assay end Calculate IC50 viability_assay->end

Caption: In Vitro Cytotoxicity Assay Workflow.

Murine Pancreatic Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[9]

1. Animal Model:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of human tumor cells.

2. Tumor Cell Implantation:

  • Human pancreatic cancer cells (e.g., PANC-1) are harvested and suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Approximately 1-5 x 10^6 cells are injected subcutaneously or orthotopically into the pancreas of the mice.[10][11]

3. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound (e.g., Kigamicin D) is administered via a clinically relevant route, such as oral gavage or intravenous injection, according to a predetermined schedule and dosage.

5. Efficacy Evaluation:

  • Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • At the end of the study, tumors may be excised for further analysis (e.g., histological or molecular analysis).

Xenograft_Workflow start Implant Pancreatic Cancer Cells into Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Test Compound (e.g., Kigamicin) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring end Evaluate Efficacy & Toxicity monitoring->end

Caption: Murine Xenograft Model Workflow.

Conclusion

The available preclinical data suggests that this compound, represented by its analogue Kigamicin D, holds promise as a novel therapeutic agent for pancreatic cancer. Its unique mechanism of action, targeting the survival pathways of cancer cells in the harsh tumor microenvironment, distinguishes it from conventional chemotherapies. The potent in vitro cytotoxicity under nutrient deprivation and the significant in vivo tumor growth suppression warrant further investigation. Future studies should focus on elucidating the efficacy of this compound specifically, conducting direct comparative studies with standard-of-care regimens, and exploring potential combination therapies to enhance its anti-cancer activity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute such studies.

References

The "Anti-Austerity" Approach to Cancer Therapy: A Comparative Look at Kigamicin C and a New Generation of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the search for novel cancer therapeutics that exploit unique tumor vulnerabilities is a paramount objective. One such emerging strategy is "anti-austerity," which targets the ability of cancer cells, particularly pancreatic cancer, to survive in nutrient-deprived microenvironments. Kigamicin C, a polycyclic xanthone, was a pioneering discovery in this field. However, a critical examination of its activity, cross-validated by independent laboratories, is lacking in the scientific literature. This guide provides a comparative analysis of the reported activity of this compound with other compounds that have since been identified as potent anti-austerity agents, supported by available experimental data.

The central premise of the anti-austerity strategy is to identify compounds that are selectively cytotoxic to cancer cells under nutrient starvation, a condition that mimics the tumor microenvironment, while sparing cells in nutrient-rich conditions. This approach holds the promise of targeted therapy with potentially fewer side effects.

Comparative Efficacy of Anti-Austerity Compounds

The following table summarizes the reported in vitro efficacy of this compound and several other notable anti-austerity compounds against the PANC-1 human pancreatic cancer cell line, a common model for studying this phenomenon. It is important to note that these data are compiled from different studies and do not represent a head-to-head comparison.

CompoundChemical ClassReported PC₅₀ in NDM*Key Mechanistic FindingReference
This compound Polycyclic XanthonePotent (exact value not consistently reported)Inhibition of Akt activation[1][2][3]
Arctigenin Lignan~0.01 µg/mLInhibition of Akt activation[4][5]
Pyrvinium Pamoate Quinolinium DerivativeEffective at 0.1 µg/mLInhibition of Akt phosphorylation[2][6]
Callistrilone L Meroterpenoid65 nMInhibition of Akt/mTOR pathway[7][8]
Nicolaioidesin C ChalconePotent (activity confirmed)Inhibition of Akt/mTOR and autophagy pathways[9]

*PC₅₀ in NDM (Nutrient-Deprived Medium) refers to the concentration of the compound that causes 50% cell death specifically under nutrient-starved conditions.

Experimental Protocols: The Anti-Austerity Assay

The evaluation of a compound's anti-austerity potential typically involves a cell-based assay that compares its cytotoxicity under nutrient-rich and nutrient-deprived conditions. Below is a generalized protocol based on methodologies reported in the literature[4][8][10].

Objective: To determine the preferential cytotoxicity of a test compound on cancer cells under nutrient deprivation.

Materials:

  • PANC-1 human pancreatic cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (Nutrient-Rich Medium)

  • Nutrient-Deprived Medium (NDM): DMEM without glucose, amino acids, and serum.

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-8, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells into 96-well plates at a predetermined density and allow them to adhere overnight in nutrient-rich DMEM.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • For the "nutrient-rich" condition, replace the medium with fresh DMEM containing the various concentrations of the test compound.

    • For the "nutrient-deprived" condition, wash the cells with PBS and replace the medium with NDM containing the same concentrations of the test compound.

    • Include vehicle-only controls for both media conditions.

  • Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The PC₅₀ value is determined as the concentration of the compound that results in 50% cell viability specifically in the NDM condition, with minimal effect in the DMEM condition.

Visualizing the Process and Pathway

To better understand the experimental logic and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_analysis Analysis seed Seed PANC-1 Cells in 96-well plates adhere Overnight Incubation for Adherence seed->adhere treat_dmem Add Compound to Nutrient-Rich DMEM adhere->treat_dmem treat_ndm Add Compound to Nutrient-Deprived Medium (NDM) adhere->treat_ndm incubate Incubate for 24-48 hours treat_dmem->incubate treat_ndm->incubate viability Assess Cell Viability (e.g., WST-8) incubate->viability data Calculate PC50 in NDM vs DMEM viability->data

Caption: Experimental workflow for the anti-austerity assay.

A common mechanistic thread among many anti-austerity compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its activation is a key strategy for cancer cells to withstand nutrient-poor conditions.

G cluster_pathway Akt/mTOR Signaling in Nutrient Deprivation nutrient_dep Nutrient Deprivation pi3k PI3K nutrient_dep->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates survival Cell Survival & Proliferation mtor->survival kigamicin This compound & Other Anti-Austerity Agents kigamicin->akt inhibits

References

Kigamicin C: A Novel Anti-Austerity Agent Outperforms Standard Chemotherapy Under Tumor-Like Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A compelling body of evidence suggests that Kigamicin C, a novel antibiotic with antitumor properties, demonstrates a unique and potent mechanism of action that sets it apart from standard chemotherapy agents, particularly under conditions mimicking the nutrient-poor environment of solid tumors. While direct comparative data for this compound is limited, studies on its close analog, Kigamicin D, reveal a significant advantage in selectively targeting cancer cells under nutrient starvation, a condition where conventional drugs often lose efficacy.

Kigamicins operate under a principle known as "anti-austerity," actively targeting the ability of cancer cells to tolerate and survive in nutrient-deprived conditions, a hallmark of the tumor microenvironment.[1][2] This approach has shown remarkable effectiveness against pancreatic cancer cell lines, which are notoriously resistant to treatment.

Performance Against Standard Chemotherapies: A Comparative Overview

Direct head-to-head studies comparing this compound with standard chemotherapy agents in the same experimental setup are not yet available in published literature. However, by cross-referencing data from various studies on the PANC-1 human pancreatic cancer cell line, a comparative picture emerges. The following tables summarize the half-maximal inhibitory concentrations (IC50), a measure of drug potency, for Kigamicin D and two standard-of-care chemotherapy drugs, Gemcitabine and Doxorubicin.

It is crucial to note that the following data is compiled from different studies. Experimental conditions such as cell culture medium, incubation time, and assay methods vary, which can significantly influence IC50 values. Therefore, this comparison should be interpreted with caution and serves as an illustrative guide rather than a direct statistical comparison.

Cytotoxicity in Nutrient-Rich Conditions (Standard Cell Culture)
CompoundCell LineIC50 (µM)Incubation TimeCitation
Kigamicin DPANC-1>17.1224 hours[3]
GemcitabinePANC-10.049 - 23.948-72 hours[4][5][6]
DoxorubicinPANC-1~1.0 - 2.024-72 hours

Under standard nutrient-rich conditions, Kigamicin D exhibits minimal cytotoxicity, with an IC50 value greater than 17.12 µM.[3] In contrast, Gemcitabine and Doxorubicin show activity in the low micromolar to nanomolar range. This indicates that under normal physiological conditions, Kigamicins are significantly less potent than conventional chemotherapy drugs.

Cytotoxicity in Nutrient-Deprived Conditions (Tumor Microenvironment Model)
CompoundCell LineIC50 (µM)Incubation TimeCitation
Kigamicin DPANC-10.03424 hours[3]
GemcitabinePANC-1Increased resistance (qualitative)48 hours[7]
DoxorubicinPANC-1No direct data available-

The therapeutic potential of Kigamicins becomes evident under nutrient-deprived conditions. The IC50 of Kigamicin D in PANC-1 cells plummets to 0.034 µM, demonstrating a dramatic increase in potency.[3] Conversely, studies have shown that pancreatic cancer cells exhibit increased resistance to Gemcitabine under low nutrient levels.[7] This reversal of efficacy highlights the unique advantage of the anti-austerity approach in targeting cancer cells within their native, harsh microenvironment.

Experimental Protocols

The evaluation of this compound and its analogs relies on a specialized "anti-austerity" assay designed to assess preferential cytotoxicity under nutrient-deprived conditions.

Key Experiment: Anti-Austerity Cytotoxicity Assay

Objective: To determine the preferential cytotoxicity of a compound on cancer cells under nutrient-deprived conditions compared to nutrient-rich conditions.

Cell Line: PANC-1 human pancreatic cancer cells are commonly used due to their known tolerance to nutrient starvation.[1]

Methodology:

  • Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well in standard nutrient-rich medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum). Cells are incubated for 24 hours to allow for attachment.

  • Media Replacement: After 24 hours, the nutrient-rich medium is removed. The cells are washed with phosphate-buffered saline (PBS).

  • Treatment Application:

    • Nutrient-Rich Arm: Fresh nutrient-rich medium containing various concentrations of the test compound (e.g., this compound) is added to a set of wells.

    • Nutrient-Deprived Arm: A nutrient-deprived medium (NDM), which is typically glucose and serum-free, containing the same concentrations of the test compound is added to another set of wells.

  • Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.

  • Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values for both nutrient-rich and nutrient-deprived conditions are calculated from the dose-response curves. A significant decrease in the IC50 value under nutrient-deprived conditions indicates a potent anti-austerity effect.

G cluster_prep Preparation cluster_treatment Treatment Arms cluster_analysis Analysis seed Seed PANC-1 cells in 96-well plate incubate_24h Incubate for 24h seed->incubate_24h wash Wash with PBS incubate_24h->wash treat_rich Add Nutrient-Rich Medium + Test Compound wash->treat_rich treat_deprived Add Nutrient-Deprived Medium + Test Compound wash->treat_deprived incubate_assay Incubate for 24-48h treat_rich->incubate_assay treat_deprived->incubate_assay viability Measure Cell Viability (e.g., MTT Assay) incubate_assay->viability calculate_ic50 Calculate IC50 Values viability->calculate_ic50 compare Compare IC50 (Rich vs. Deprived) calculate_ic50->compare

Anti-Austerity Experimental Workflow

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The anti-austerity effect of Kigamicins is linked to the inhibition of the PI3K/Akt signaling pathway.[1][8] This pathway is a crucial regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated, allowing tumor cells to withstand stressful conditions like nutrient deprivation.

Under nutrient starvation, cancer cells can activate Akt (also known as Protein Kinase B) to promote their survival. Kigamicins are proposed to block this activation, thereby preventing the cancer cells from adapting to the harsh microenvironment and leading to cell death.

G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibition Inhibition nutrient_starvation Nutrient Starvation pi3k PI3K nutrient_starvation->pi3k akt Akt (Protein Kinase B) pi3k->akt Activates cell_survival Cell Survival & Tolerance akt->cell_survival kigamicin This compound kigamicin->akt Blocks Activation

This compound's Proposed Mechanism of Action

Conclusion

While further direct comparative studies are warranted, the existing evidence strongly suggests that this compound and its analogs represent a promising new class of anticancer agents. Their unique anti-austerity mechanism, which leads to potent and selective killing of cancer cells in a nutrient-deprived environment, offers a significant advantage over standard chemotherapies that are often less effective under such conditions. The ability to target the adaptive strategies of tumors positions this compound as a high-potential candidate for the treatment of notoriously difficult-to-treat cancers like pancreatic cancer.

References

In Vivo Therapeutic Potential of Kigamicin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is Kigamicin C, the available peer-reviewed in vivo research predominantly focuses on a related compound, Kigamicin D . This guide will therefore detail the experimental validation of Kigamicin D's therapeutic potential, noting that Kigamicins A, B, C, and D were discovered together and show similar activity in vitro under nutrient-starved conditions[1]. The primary indication for Kigamicin D based on current in vivo data is pancreatic cancer[2][3][4].

This guide compares the in vivo performance of Kigamicin D against Gemcitabine, a standard-of-care chemotherapy for pancreatic cancer, based on data from preclinical xenograft models.

Performance Comparison: Kigamicin D vs. Gemcitabine

The following table summarizes quantitative efficacy and toxicity data from separate preclinical studies involving human pancreatic cancer xenografts in immunodeficient mice. It is important to note that these results are from different studies and do not represent a direct head-to-head comparison.

CompoundAnimal ModelCell LineDosing RegimenEfficacy (Tumor Growth Inhibition)Toxicity (Body Weight)Reference
Kigamicin D Nude Mice (Subcutaneous Xenograft)PANC-10.8 mg/kg, Oral, Daily70-80% InhibitionNot Reported[5]
Gemcitabine Nude Mice (Orthotopic Xenograft)BxPC-3125 mg/kg, Intraperitoneal, WeeklySignificant Inhibition of Primary TumorNo Significant Difference from Control[6]
Gemcitabine NSG Mice (Orthotopic Xenograft)PANC-140 mg/kg, Intravenous, Twice WeeklySignificant Tumor Inhibitory EffectNot Reported[7]

Mechanism of Action: The "Anti-Austerity" Strategy

Kigamicin D's therapeutic action is based on a novel "anti-austerity" strategy[2][3]. Cancer cells within a tumor often survive in a nutrient-poor microenvironment, a condition known as austerity. They adapt to this stress by activating pro-survival signaling pathways. The PI3K/Akt pathway is a critical mediator of this tolerance, promoting cell survival and growth even under nutrient deprivation[8][9].

Kigamicin D selectively targets and kills cancer cells in these nutrient-starved conditions by blocking the activation of Akt, thereby eliminating the cells' primary survival mechanism[2][3].

G cluster_0 Nutrient Deprivation (Tumor Microenvironment) cluster_1 Cancer Cell Survival Signaling Nutrient_Stress Glucose/Amino Acid Deprivation PI3K PI3K Activation Nutrient_Stress->PI3K activates Akt Akt Activation (Phosphorylation) PI3K->Akt Survival Cell Survival & Growth Akt->Survival promotes Kigamicin Kigamicin D Kigamicin->Akt BLOCKS

Caption: Kigamicin D's mechanism of action via Akt signaling inhibition.

Experimental Protocols

The data presented is based on standard preclinical animal models designed to assess the efficacy of anti-cancer compounds. Below is a synthesized protocol for a typical subcutaneous pancreatic cancer xenograft study.

Objective:

To evaluate the anti-tumor efficacy of a therapeutic agent against human pancreatic cancer cells in an in vivo mouse model.

Materials:
  • Animals: 6-8 week old female athymic nude mice[10].

  • Cell Line: Human pancreatic cancer cells (e.g., PANC-1, BxPC-3) cultured under standard conditions[6][7].

  • Reagents: Matrigel or similar basement membrane extract (optional, to improve tumor take)[11], sterile PBS, anesthetic (e.g., isoflurane), therapeutic agents (Kigamicin D, Gemcitabine), vehicle control.

Methodology:
  • Cell Preparation:

    • Culture pancreatic cancer cells until they reach approximately 80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 5-10 x 107 cells/mL[12]. Keep on ice.

  • Tumor Implantation (Subcutaneous):

    • Anesthetize the mouse using isoflurane.

    • Inject 0.1-0.2 mL of the cell suspension (containing 1-2 x 107 cells) subcutaneously into the dorsal flank region of the mouse[12].

  • Tumor Growth and Monitoring:

    • Allow tumors to grow until they reach a palpable, measurable size (e.g., 60-150 mm³).

    • Monitor animal health and body weight twice weekly[6].

    • Measure tumor dimensions using digital calipers twice weekly. Tumor volume is calculated using the formula: Volume = 0.5 x (Length x Width²) .

  • Treatment:

    • Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Kigamicin D, Gemcitabine).

    • Administer the therapeutic agents according to the specified dosing regimen (e.g., oral gavage for Kigamicin D, intraperitoneal injection for Gemcitabine) for a set period (e.g., 3-6 weeks)[5][6].

  • Endpoint and Analysis:

    • The study is concluded when tumors in the control group reach a predetermined maximum size or at the end of the treatment period.

    • Euthanize mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

G A Cell Culture (PANC-1 / BxPC-3) B Cell Harvest & Preparation A->B C Subcutaneous Injection (Nude Mouse Flank) B->C D Tumor Growth Monitoring (Calipers & Body Weight) C->D E Randomization into Treatment Groups D->E F Therapeutic Administration (e.g., Oral, IP) E->F F->D Repeat for 3-6 weeks G Endpoint Analysis (Tumor Excision, Weight, TGI) F->G

Caption: Standard workflow for an in vivo pancreatic cancer xenograft study.

References

A Comparative Analysis of the Biological Activity of Kigamicin C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Kigamicin C and its analogs. Discovered from the culture broth of Amycolatopsis sp., kigamicins are a family of novel antitumor antibiotics that exhibit potent and selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions. This unique characteristic makes them promising candidates for the development of new anticancer therapies that target the austere tumor microenvironment.

Comparative Cytotoxicity

Kigamicins, including analogs A, B, C, and D, have demonstrated significant inhibitory effects on the survival of PANC-1 human pancreatic cancer cells. Notably, their cytotoxic activity is dramatically enhanced under conditions of nutrient starvation, with an approximately 100-fold lower concentration required for inhibition compared to nutrient-rich conditions.[1][2] Among the analogs, Kigamicin D has been reported to inhibit the growth of various mouse tumor cell lines with an IC50 value of about 1 µg/ml.[1][2]

Table 1: Comparative Biological Activity of Kigamicin Analogs

CompoundTarget Cell LineConditionActivityReference
Kigamicin A, B, C, DPANC-1Nutrient-Deprived~100x more active than in normal culture[1][2]
Kigamicin DVarious mouse tumor cell linesNot specifiedIC50 ≈ 1 µg/ml[1][2]

Mechanism of Action: Targeting the Akt Signaling Pathway

The selective cytotoxicity of kigamicins under nutrient-starved conditions is linked to their ability to interfere with key cell survival pathways. Kigamicin D has been observed to block the activation of Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt signaling pathway.[3][4] This pathway is crucial for cell survival, proliferation, and metabolism. By inhibiting Akt activation, kigamicins disrupt the ability of cancer cells to tolerate the harsh, nutrient-limited conditions often found in solid tumors.

Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt Downstream Downstream Effectors Akt->Downstream PDK1->Akt Activation Survival Cell Survival, Proliferation, Metabolism Downstream->Survival Kigamicin This compound & Analogs Kigamicin->Akt Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture PANC-1 cells B Seed cells in 96-well plates A->B C Nutrient-Rich Medium (Control) B->C D Nutrient-Deprived Medium (Test) B->D E Add Kigamicin Analogs (Serial Dilutions) C->E D->E F Incubate for 48-72h E->F G MTT Assay F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 values H->I

References

Safety Operating Guide

Proper Disposal of Kigamicin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Kigamicin C is paramount. This document provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this cytotoxic and antitumor antibiotic.

This compound is a bioactive compound with cytotoxic properties, necessitating stringent disposal procedures to mitigate risks to personnel and the environment.[1][2][][4][5] Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[6][7][8]

Safety and Handling Precautions

Given its cytotoxic nature, handling this compound requires a high degree of caution. The following table summarizes key safety information.

Hazard ClassificationHandling and Personal Protective Equipment (PPE)First Aid Measures
Cytotoxic Agent - Handle in a designated area, preferably a certified biological safety cabinet or a fume hood. - Wear appropriate PPE, including a lab coat, safety goggles, and chemotherapy-grade gloves.- Skin Contact: Immediately wash the affected area with soap and water. - Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. - Seek immediate medical attention after any exposure.
Antitumor Antibiotic - Avoid inhalation of dust or aerosols. - Prevent contact with skin and eyes.- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. - Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste. This protocol is based on general best practices for the disposal of cytotoxic and hazardous drugs.[6][7][9][10]

  • Segregation of Waste:

    • At the point of generation, immediately segregate all this compound waste from non-hazardous laboratory trash.

    • This includes unused or expired compounds, contaminated labware (e.g., vials, pipettes, petri dishes), and contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).

  • Waste Containment:

    • Solid Waste: Place solid this compound waste and contaminated disposables into a designated, leak-proof, and puncture-resistant hazardous waste container.[7] This container should be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste."[6]

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste."

    • Sharps: Any sharps contaminated with this compound (e.g., needles, scalpels) must be placed in a designated sharps container that is also labeled as hazardous drug waste.[6]

  • Labeling:

    • Ensure all waste containers are clearly and accurately labeled with the contents (this compound) and the appropriate hazard symbols (e.g., cytotoxic, toxic).[7][11]

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a secure, designated area with limited access.[6]

    • This storage area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.[6][7]

    • The primary recommended method for the destruction of cytotoxic drug waste is high-temperature incineration.[10]

    • Never dispose of this compound or its contaminated materials in the regular trash, down the drain, or through any other non-compliant method.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation Point cluster_containment Containment cluster_preparation Preparation for Disposal cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate Waste Immediately start->segregate solid Solid Waste Container (Leak-proof, Puncture-resistant) segregate->solid Solids & PPE liquid Liquid Waste Container (Sealed, Shatter-proof) segregate->liquid Liquids sharps Sharps Container segregate->sharps Sharps label Label Containers ('Hazardous Drug Waste') solid->label liquid->label sharps->label store Store in Secure Designated Area label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact incinerate High-Temperature Incineration contact->incinerate

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kigamicin C
Reactant of Route 2
Kigamicin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.